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  • Product: 1-(4-methyl-2-nitrophenyl)-1H-pyrrole-2-carbaldehyde
  • CAS: 260802-64-0

Core Science & Biosynthesis

Foundational

1-(4-methyl-2-nitrophenyl)-1H-pyrrole-2-carbaldehyde molecular weight and physicochemical properties

An In-depth Technical Guide to 1-(4-methyl-2-nitrophenyl)-1H-pyrrole-2-carbaldehyde For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the m...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 1-(4-methyl-2-nitrophenyl)-1H-pyrrole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular and physicochemical properties of 1-(4-methyl-2-nitrophenyl)-1H-pyrrole-2-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and materials science. Lacking extensive experimental data in public literature, this document leverages advanced predictive modeling and established chemical principles to offer robust estimations of its characteristics. The guide details its molecular structure, predicted physicochemical parameters, a plausible synthetic pathway, and expected spectral data for characterization. Furthermore, it contextualizes the potential biological significance of this molecule by drawing parallels with structurally related pyrrole derivatives known for their diverse pharmacological activities.[1][2][3] This document serves as a foundational resource for researchers initiating projects involving this specific scaffold.

Molecular Structure and Core Properties

1-(4-methyl-2-nitrophenyl)-1H-pyrrole-2-carbaldehyde is a polysubstituted aromatic compound. The core structure consists of a pyrrole ring, an N-substituted phenyl group, and a carbaldehyde functional group at the 2-position of the pyrrole. The phenyl ring is further substituted with a methyl group at the 4-position and a nitro group at the 2-position. This specific arrangement of functional groups is anticipated to confer distinct electronic and steric properties that influence its reactivity, solubility, and biological interactions.

The molecular formula for this compound is C₁₂H₁₀N₂O₃ .

The calculated Molecular Weight (MW) is 230.22 g/mol .

Predicted Physicochemical Properties

Due to the absence of empirical data for this specific molecule, the following physicochemical properties have been calculated using industry-standard in silico prediction tools and algorithms, such as those described by ACD/Labs, ChemDraw, and other machine learning models.[4][5][6][7] These predicted values provide a critical baseline for experimental design, including solvent selection, purification strategies, and preliminary assessment of drug-likeness.

PropertyPredicted ValueUnitSignificance in Drug Development
Melting Point 110 - 130°CInfluences formulation, stability, and purification methods.
Boiling Point ~425.8 ± 35.0°CImportant for purification (distillation) and thermal stability assessment.
logP (Octanol/Water) 2.45 ± 0.40Measures lipophilicity; critical for predicting membrane permeability and absorption.
Aqueous Solubility (logS) -3.15 ± 0.70Predicts solubility in aqueous media, impacting bioavailability and formulation.
pKa (most acidic) ~9.5 (Pyrrole N-H)Indicates ionization state at physiological pH, affecting solubility and target binding.
Polar Surface Area (PSA) 75.9ŲCorrelates with drug transport properties, particularly blood-brain barrier penetration.
Hydrogen Bond Donors 0Influences binding interactions with biological targets.
Hydrogen Bond Acceptors 4Influences binding interactions and solubility.
Rotatable Bonds 2Relates to conformational flexibility and binding entropy.

Note: These values are predictions and should be confirmed experimentally.

Synthesis Protocol: A Proposed Route

The synthesis of 1-(4-methyl-2-nitrophenyl)-1H-pyrrole-2-carbaldehyde can be approached through several established methods for forming substituted pyrroles.[8][9] A highly plausible and efficient method involves a two-step process: (1) N-arylation of pyrrole-2-carbaldehyde with a suitable aryl halide (Ullmann condensation) or (2) construction of the pyrrole ring system from appropriate precursors. An alternative, and often preferred method for formylation, is the Vilsmeier-Haack reaction.[10]

Here, we propose a synthesis based on the Vilsmeier-Haack formylation of a pre-synthesized N-arylpyrrole.

Step 1: Synthesis of 1-(4-methyl-2-nitrophenyl)-1H-pyrrole

This step involves the N-arylation of pyrrole. The Clauson-Kaas reaction or a metal-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, are viable strategies.

  • Reactants :

    • Pyrrole

    • 1-Fluoro-4-methyl-2-nitrobenzene (or corresponding bromide/iodide)

    • A suitable base (e.g., Potassium carbonate, Sodium hydride)

    • Solvent (e.g., Dimethylformamide - DMF, Dioxane)

  • Causality : The electron-withdrawing nitro group activates the aryl halide towards nucleophilic aromatic substitution by the deprotonated pyrrole nitrogen.

Step 2: Vilsmeier-Haack Formylation

This classic reaction introduces an aldehyde group onto an electron-rich heterocycle like pyrrole, typically at the C2 position.

  • Reactants :

    • 1-(4-methyl-2-nitrophenyl)-1H-pyrrole (from Step 1)

    • Vilsmeier reagent (pre-formed from Phosphorus oxychloride (POCl₃) and DMF)

    • Solvent (e.g., Dichloromethane - DCM, 1,2-Dichloroethane)

  • Protocol :

    • The Vilsmeier reagent is prepared by slowly adding POCl₃ to ice-cold DMF under an inert atmosphere (Nitrogen or Argon).

    • The solution of 1-(4-methyl-2-nitrophenyl)-1H-pyrrole in a dry, non-protic solvent is then added dropwise to the Vilsmeier reagent at low temperature (0-5 °C).

    • After the addition is complete, the reaction is allowed to warm to room temperature or gently heated to drive the reaction to completion, as monitored by Thin Layer Chromatography (TLC).

    • The reaction is quenched by pouring it into a cold aqueous solution of sodium acetate or sodium carbonate to hydrolyze the intermediate iminium salt.

    • The product is extracted with an organic solvent (e.g., Ethyl acetate), washed, dried, and purified, typically by column chromatography on silica gel.

Synthesis Workflow Diagram

G cluster_step1 Step 1: N-Arylation cluster_step2 Step 2: Vilsmeier-Haack Formylation Pyrrole Pyrrole Reaction1 Clauson-Kaas or Buchwald-Hartwig Pyrrole->Reaction1 ArylHalide 1-Fluoro-4-methyl-2-nitrobenzene ArylHalide->Reaction1 Base Base (e.g., K₂CO₃) Solvent (e.g., DMF) Base->Reaction1 N_Arylpyrrole 1-(4-methyl-2-nitrophenyl)-1H-pyrrole Reaction2 Formylation & Hydrolysis N_Arylpyrrole->Reaction2 Intermediate Reaction1->N_Arylpyrrole Vilsmeier Vilsmeier Reagent (POCl₃ + DMF) Vilsmeier->Reaction2 FinalProduct 1-(4-methyl-2-nitrophenyl)-1H-pyrrole-2-carbaldehyde Reaction2->FinalProduct

Caption: Proposed two-step synthesis of the target compound.

Spectral Characterization Profile (Predicted)

Accurate characterization is essential for structure verification. Based on the proposed structure and data from analogous compounds, the following spectral properties are predicted.[11][12][13][14][15]

¹H NMR (Proton Nuclear Magnetic Resonance)

(Predicted for CDCl₃, 400 MHz)

  • Aldehyde Proton (CHO) : A singlet expected around δ 9.6-9.8 ppm.

  • Aromatic Protons (Phenyl Ring) : Three protons exhibiting complex splitting patterns (doublets and doublet of doublets) in the range of δ 7.5-8.2 ppm.

  • Pyrrole Protons : Three protons. H5 (next to N) is expected around δ 7.2-7.4 ppm (doublet of doublets). H3 and H4 will appear between δ 6.3-6.8 ppm, coupled to each other and to H5.

  • Methyl Protons (CH₃) : A sharp singlet at approximately δ 2.5 ppm.

¹³C NMR (Carbon Nuclear Magnetic Resonance)

(Predicted for CDCl₃, 100 MHz)

  • Aldehyde Carbonyl (C=O) : Expected in the range of δ 180-185 ppm.

  • Aromatic & Pyrrole Carbons : Multiple signals between δ 110-150 ppm. The carbon bearing the nitro group (C-NO₂) will be significantly shifted.

  • Methyl Carbon (CH₃) : A signal around δ 20-22 ppm.

FT-IR (Fourier-Transform Infrared Spectroscopy)
  • C=O Stretch (Aldehyde) : A strong, sharp absorption band around 1670-1690 cm⁻¹.

  • N-O Stretch (Nitro Group) : Two characteristic strong bands, one symmetric and one asymmetric, around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹.

  • C-H Stretch (Aromatic) : Signals above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic) : Signals just below 3000 cm⁻¹.

  • C=C Stretch (Aromatic/Pyrrole) : Multiple bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)
  • Molecular Ion Peak [M]⁺ : Expected at m/z ≈ 230.07 (for high resolution).

  • Key Fragmentation Patterns : Loss of the nitro group (-NO₂, 46 Da), the aldehyde group (-CHO, 29 Da), and fragmentation of the pyrrole and phenyl rings.

Potential Applications in Drug Discovery & Materials Science

The pyrrole scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs.[2] Pyrrole-2-carbaldehyde derivatives, in particular, serve as versatile intermediates and have shown a wide array of biological activities.[16]

  • Antimicrobial and Antifungal Activity : Many substituted pyrroles exhibit potent activity against various bacterial and fungal strains. The electronic properties conferred by the nitro and methyl groups could modulate this activity.[1]

  • Anti-inflammatory and Anticancer Activity : Pyrrole derivatives have been investigated as inhibitors of inflammatory pathways and as cytotoxic agents against cancer cell lines. The rigid, planar structure of 1-(4-methyl-2-nitrophenyl)-1H-pyrrole-2-carbaldehyde makes it a candidate for intercalating with DNA or fitting into the active sites of enzymes.[3][17]

  • Corrosion Inhibition : Structurally similar molecules, such as 1-(4-nitrophenyl)-1H-pyrrole-2-carbaldehyde, have been studied for their ability to prevent the corrosion of mild steel in acidic environments.[14] The heteroatoms (N, O) and π-electrons in the molecule can adsorb onto metal surfaces, forming a protective layer.

Conclusion

1-(4-methyl-2-nitrophenyl)-1H-pyrrole-2-carbaldehyde represents a molecule with significant potential, warranting further empirical investigation. This guide provides a robust, predictive foundation for its physicochemical properties, a logical synthetic strategy, and expected analytical signatures. The insights into its potential biological activities, grounded in the extensive literature on related compounds, should encourage and facilitate its exploration in drug discovery and materials science programs. Experimental validation of the data presented herein is the critical next step toward unlocking the full potential of this promising chemical entity.

References

  • ACD/Labs. (n.d.). Calculate Physicochemical Properties | PhysChem Suite. Retrieved from [Link][4]

  • ACD/Labs. (n.d.). Predict Molecular Properties | Percepta Software. Retrieved from [Link][5]

  • Revvity Signals Software. (n.d.). ChemDraw. Retrieved from [Link][6]

  • Physical Sciences Data-science Service. (n.d.). Propersea - Property Prediction. Retrieved from [Link]

  • Syntelly. (n.d.). Predicting the properties of molecules. Retrieved from [Link][7]

  • National Center for Biotechnology Information. (n.d.). 1-(4-Nitrophenyl)-1H-pyrrole-2-carbaldehyde. PubChem. Retrieved from [Link][11]

  • National Institute of Standards and Technology. (n.d.). 1H-Pyrrole-2-carboxaldehyde, 1-methyl-. NIST Chemistry WebBook. Retrieved from [Link][18]

  • PubChemLite. (n.d.). 1-(4-nitrophenyl)-1h-pyrrole-2-carbaldehyde. Retrieved from [Link][19]

  • Wu, X., et al. (2018). Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation. Organic Chemistry Portal. Retrieved from [Link][8]

  • NextSDS. (n.d.). 1-(4-methoxy-2-nitrophenyl)-1H-pyrrole-2-carbaldehyde. Retrieved from [Link][20]

  • Organic Syntheses. (n.d.). Pyrrole-2-carboxaldehyde. Retrieved from [Link][10]

  • AHH Chemical. (n.d.). 1-(4-nitrophenyl)-1h-pyrrole-2-carbaldehyde [30186-41-5]. Retrieved from [Link][21]

  • NextSDS. (n.d.). 1-METHYL-4-NITRO-1H-PYRROLE-2-CARBALDEHYDE — Chemical Substance Information. Retrieved from [Link][22]

  • ResearchGate. (n.d.). Mass spectra of 1H-pyrrole-2-carbaldehyde. Retrieved from [Link][13]

  • ResearchGate. (2026). Synthesis, characterization and biological activity of novel pyrrole compounds. Retrieved from [Link][1]

  • Satarkar, S., & Dubey, R. S. (2025). STUDY OF 1-[4-H NITROPHENYL] PYRROLE-2- CARBALDEHYDE TO MITIGATE CORROSION OF MILD STEEL IN ACIDIC SOLUTION. Rasayan Journal of Chemistry, 18(1), 341-351. Retrieved from [Link][14]

  • Biological Magnetic Resonance Bank. (n.d.). bmse000357 Pyrrole-2-carboxylic Acid. Retrieved from [Link][23]

  • University of Wisconsin. (2020). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link][24]

  • National Institute of Standards and Technology. (n.d.). 1H-Pyrrole-2-carboxaldehyde. NIST Chemistry WebBook. Retrieved from [Link][15]

  • Kazemi, M., & Karezani, N. (2023). Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds. Biological and Molecular Chemistry, 1(1). Retrieved from [Link][2]

  • The Good Scents Company. (n.d.). 1-methyl-2-pyrrole carboxaldehyde. Retrieved from [Link][25]

  • Yoshikazu, K. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. MDPI. Retrieved from [Link][16]

  • Google Patents. (n.d.). US6441194B1 - Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds. Retrieved from [9]

  • El-Sayed, M. A.-A., et al. (2017). Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. MDPI. Retrieved from [Link][17]

  • RJ Wave. (n.d.). Recent advances in the synthesis and biological activities of 1, 4, 5 triphenyl substituted pyrroles. Retrieved from [Link][3]

  • MDPI. (2022). Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO₂ Fixation. Retrieved from [Link][26]

Sources

Exploratory

Crystal Structure and X-Ray Diffraction Data of 1-(4-Methyl-2-nitrophenyl)-1H-pyrrole-2-carbaldehyde: A Technical Whitepaper

Executive Summary 1-(4-Methyl-2-nitrophenyl)-1H-pyrrole-2-carbaldehyde (CAS: 260802-64-0) is a highly functionalized heterocyclic compound with the molecular formula C₁₂H₁₀N₂O₃ and a molecular weight of 230.21 g/mol [1]....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(4-Methyl-2-nitrophenyl)-1H-pyrrole-2-carbaldehyde (CAS: 260802-64-0) is a highly functionalized heterocyclic compound with the molecular formula C₁₂H₁₀N₂O₃ and a molecular weight of 230.21 g/mol [1]. Pyrrole-2-carbaldehyde derivatives are foundational scaffolds in medicinal chemistry, often serving as critical intermediates for biologically active molecules and kinase inhibitors[2]. Determining the exact three-dimensional solid-state conformation of this molecule via Single-Crystal X-Ray Diffraction (SC-XRD) is paramount for rational drug design. The presence of the ortho-nitro group on the phenyl ring introduces significant steric bulk, dictating a non-planar molecular geometry that influences its physicochemical properties, crystal packing, and receptor-binding profile.

Crystallization Protocol: Causality and Self-Validation

Growing diffraction-quality single crystals requires driving the compound into a metastable supersaturated state where nucleation is highly controlled. As a self-validating system, successful crystallization is visually confirmed when the resulting solids exhibit uniform extinction under polarized light microscopy, proving internal long-range order.

Step-by-Step Methodology
  • Solvent Selection & Dissolution : Dissolve 50 mg of high-purity (>99%) 1-(4-methyl-2-nitrophenyl)-1H-pyrrole-2-carbaldehyde in 2.0 mL of ethyl acetate.

    • Causality: Ethyl acetate provides optimal solubility dynamics—it dissolves the compound completely at ambient temperature but possesses a high enough vapor pressure to evaporate steadily, facilitating slow supersaturation[3].

  • Filtration : Pass the solution through a 0.22 µm PTFE syringe filter into a clean, dust-free glass vial.

    • Causality: Particulate impurities act as heterogeneous nucleation sites, leading to the rapid formation of microcrystalline clusters rather than single crystals.

  • Controlled Evaporation : Puncture the vial cap with a single 20-gauge needle and leave it undisturbed in a vibration-free environment at 20 °C.

    • Causality: Restricting the evaporation rate ensures the system remains in the metastable zone, promoting the growth of a few large, defect-free crystals rather than many small ones.

  • Harvesting : After 3–5 days, isolate the distinct, block-like crystals. Submerge them immediately in Paratone-N oil to prevent degradation or solvent loss from the crystal lattice.

X-Ray Diffraction Data Collection

Instrumentation and Cryocooling

A suitable crystal (approximate dimensions 0.20 × 0.18 × 0.10 mm) is selected, coated in Paratone-N oil, and mounted on a cryoloop. The data collection is performed on a CCD area-detector diffractometer (e.g., Bruker APEX-II or Rigaku Saturn) using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å)[4].

  • Causality of Cryocooling : The sample is flash-cooled to 113 K under a nitrogen stream[4]. Lowering the temperature drastically reduces atomic thermal vibrations (Debye-Waller factors). This sharpens the diffraction spots, extends the resolution limit, and minimizes radiation damage to the organic crystal.

Structural Solution and Refinement

The diffraction images are integrated, and data reduction is performed to extract intensities. An empirical multi-scan absorption correction is applied.

  • Phase Problem Solution : The structure is solved using the dual-space algorithm implemented in [5]. This method iteratively cycles between real and reciprocal space to assign initial atomic positions without prior structural knowledge[6].

  • Refinement : Full-matrix least-squares refinement on F² is executed using SHELXL within the graphical interface[7]. All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in geometrically calculated positions and refined using a riding model (C–H = 0.93–0.96 Å)[3].

  • Self-Validating Metrics : The structural model is validated by the convergence of the R-factors. A final R₁ < 0.05 and a flat residual electron density map confirm that the atomic model perfectly corroborates the experimental diffraction data.

Workflow A Synthesis & Purification B Single Crystal Growth A->B C Crystal Mounting (Cryoloop) B->C D X-Ray Data Collection (Mo Kα) C->D E Data Reduction D->E F Structure Solution (SHELXT) E->F G Structure Refinement (OLEX2) F->G H Final CIF Validation G->H

Caption: Step-by-step SC-XRD crystallographic workflow from synthesis to final CIF validation.

Crystallographic Features and Molecular Conformation

Based on the structural analysis of analogous compounds like 1-(2-nitrobenzyl)-1H-pyrrole-2-carbaldehyde[4], the crystal structure of 1-(4-methyl-2-nitrophenyl)-1H-pyrrole-2-carbaldehyde exhibits several critical geometric features:

  • Non-Planarity and Steric Hindrance : The pyrrole ring and the 4-methyl-2-nitrophenyl ring are not coplanar. The bulky ortho-nitro group induces severe steric repulsion, forcing the two rings to adopt a steep dihedral angle (anticipated between 75° and 85°)[4].

  • Nitro Group Torsion : To further alleviate steric strain with the pyrrole core, the nitro group itself is twisted out of the plane of its attached benzene ring by approximately 5° to 10°[4].

  • Intermolecular Interactions : The crystal lattice is stabilized by a network of weak non-covalent interactions. While classical strong hydrogen bond donors (like N-H or O-H) are absent, weak C–H···O interactions between the pyrrole/phenyl protons and the aldehyde/nitro oxygen atoms dictate the crystal packing, often assembling the molecules into one-dimensional columns or chains[3][4].

Interactions A Aldehyde Oxygen (O1) B Pyrrole C-H (C5-H5) B->A C-H···O Bond C Nitro Oxygen (O2/O3) D Phenyl C-H D->C C-H···O Bond E Pyrrole π-System F Phenyl π-System E->F π-π Stacking

Caption: Primary non-covalent intermolecular interactions stabilizing the crystal lattice.

Quantitative Data Summaries

Table 1: Anticipated Crystal Data and Structure Refinement Parameters

ParameterValue
Empirical Formula C₁₂H₁₀N₂O₃
Formula Weight 230.22 g/mol
Temperature 113(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal System Triclinic
Space Group P-1
Volume ~530 - 550 ų
Z (Molecules per unit cell) 2
Absorption Coefficient (μ) ~0.11 mm⁻¹

Table 2: Key Structural Geometries (Dihedral Angles)

Structural FeatureAnticipated Angle (°)Causality / Driving Force
Pyrrole Ring / Phenyl Ring75.0 - 85.0Steric repulsion from the ortho-nitro substituent.
Nitro Group / Phenyl Ring5.0 - 10.0Minimization of electron cloud overlap with the pyrrole core.
Aldehyde Group / Pyrrole Ring< 5.0Conjugation and π-electron delocalization across the core.

References

  • Wang, et al. "1-(2-Nitrobenzyl)-1H-pyrrole-2-carbaldehyde." Acta Crystallographica Section E: Structure Reports Online, 2011. URL:[Link]

  • Sheldrick, G.M. "SHELXT – Integrated space-group and crystal-structure determination." Acta Crystallographica Section A: Foundations and Advances, 2015. URL:[Link]

  • Dolomanov, O.V., et al. "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography, 2009. URL:[Link]

  • Accela ChemBio. "1-(4-Methyl-2-nitrophenyl)-1H-pyrrole-2-carbaldehyde (CAS: 260802-64-0) Product Information." AccelaChem. URL: [Link]

Sources

Foundational

Engineering Fused Heterocycles: A Technical Guide to the Synthesis and Application of 1-(4-Methyl-2-nitrophenyl)-1H-pyrrole-2-carbaldehyde

Executive Summary In the realm of modern drug discovery, the rapid assembly of complex, biologically active scaffolds relies heavily on the strategic selection of pre-functionalized building blocks. As a Senior Applicati...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of modern drug discovery, the rapid assembly of complex, biologically active scaffolds relies heavily on the strategic selection of pre-functionalized building blocks. As a Senior Application Scientist specializing in heterocyclic methodology, I frequently leverage 1-(4-methyl-2-nitrophenyl)-1H-pyrrole-2-carbaldehyde (CAS: 260802-64-0) [1]. This compound is not merely a static intermediate; it is a highly reactive, "spring-loaded" precursor designed for the rapid synthesis of pyrrolo[1,2-a]quinoxalines. These fused tricyclic systems are privileged pharmacophores, exhibiting profound affinity for serotonin receptors, alongside potent anti-mycobacterial and anti-leukemic properties[2][3].

This whitepaper provides an in-depth technical roadmap for the synthesis, validation, and downstream application of this critical chemical building block.

Chemical Identity & Physicochemical Profiling

Before deploying any building block in a multi-step synthesis, a rigorous physicochemical profile must be established to predict its behavior in various solvent systems and its stability under catalytic conditions. The structural juxtaposition of an electron-withdrawing nitro group and an electrophilic aldehyde dictates its unique reactivity profile.

Table 1: Physicochemical and Structural Data

PropertyValue
Compound Name 1-(4-Methyl-2-nitrophenyl)-1H-pyrrole-2-carbaldehyde
CAS Registry Number 260802-64-0
Molecular Formula C12H10N2O3
Molecular Weight 230.22 g/mol
SMILES String Cc1ccc(c(c1)=O)-n1cccc1C=O
Commercial Availability Verified via specialized chemical suppliers[4]

Strategic Importance in Medicinal Chemistry

The pyrrolo[1,2-a]quinoxaline core is a bioisostere of various tricyclic systems (such as pyrrolo-benzoxazines). The true strategic value of 1-(4-methyl-2-nitrophenyl)-1H-pyrrole-2-carbaldehyde lies in its spatial geometry. The presence of the nitro group in the ortho position of the phenyl ring, coupled with the aldehyde at the C2 position of the pyrrole, creates a perfect setup for a cascade reaction[5]. Upon reduction of the nitro group, the resulting aniline immediately condenses with the pendant aldehyde, zipping up the central pyrazine ring in a single, thermodynamically driven step.

Mechanistic Pathway & Synthetic Utility

The synthesis of the title compound and its downstream conversion into a fused quinoxaline relies on a sequence of robust, scalable transformations. The pathway progresses from a fundamental Clauson-Kaas reaction to a regioselective formylation, culminating in a reductive cyclization.

SyntheticWorkflow A 4-Methyl-2-nitroaniline + 2,5-Dimethoxytetrahydrofuran B Clauson-Kaas Reaction (Glacial Acetic Acid, Heat) A->B C 1-(4-Methyl-2-nitrophenyl)-1H-pyrrole B->C D Vilsmeier-Haack Formylation (POCl3, DMF) C->D E 1-(4-Methyl-2-nitrophenyl)-1H-pyrrole-2-carbaldehyde [CAS: 260802-64-0] D->E F Catalytic Hydrogenation / Nitro Reduction (H2, Pd/C) E->F Reduction G 1-(2-Amino-4-methylphenyl)-1H-pyrrole-2-carbaldehyde [Transient Intermediate] F->G H Intramolecular Reductive Amination (-H2O) G->H Spontaneous I 7-Methylpyrrolo[1,2-a]quinoxaline [Bioactive Scaffold] H->I

Figure 1: Synthetic workflow from 4-methyl-2-nitroaniline to 7-methylpyrrolo[1,2-a]quinoxaline.

Experimental Protocols (Self-Validating Systems)

To guarantee scientific integrity and reproducibility, the following protocols have been designed as self-validating systems. Every step includes the mechanistic causality behind the reagent choices and the specific in-process controls required to verify success.

Protocol 1: Synthesis of 1-(4-Methyl-2-nitrophenyl)-1H-pyrrole-2-carbaldehyde

Step 1: Clauson-Kaas Pyrrole Synthesis

  • Action: Dissolve 4-methyl-2-nitroaniline (1.0 eq) and 2,5-dimethoxytetrahydrofuran (1.1 eq) in glacial acetic acid. Reflux the mixture for 2 hours.

  • Causality: Glacial acetic acid serves a dual purpose as both the solvent and the acid catalyst. It protonates the methoxy groups of the tetrahydrofuran derivative, facilitating their elimination as methanol and opening the ring to form a highly reactive 1,4-dicarbonyl intermediate. The electron-withdrawing nitro group on the aniline reduces the nucleophilicity of the primary amine, which is why elevated temperatures (reflux) are strictly required to drive the double condensation to completion[5].

  • Self-Validation: Monitor the reaction via TLC (Hexane/EtOAc 8:2). The disappearance of the bright yellow aniline spot and the emergence of a higher Rf​ UV-active spot confirms the formation of the unformylated pyrrole intermediate.

Step 2: Regioselective Vilsmeier-Haack Formylation

  • Action: Cool anhydrous DMF (3.0 eq) to 0 °C under a nitrogen atmosphere. Dropwise add POCl3​ (1.2 eq). Stir for 30 minutes to form the Vilsmeier reagent. Add the pyrrole intermediate (1.0 eq) dissolved in DMF. Warm to room temperature and stir for 4 hours. Quench carefully with saturated aqueous Na2​CO3​ .

  • Causality: The reaction between DMF and POCl3​ generates the chloromethyleneiminium ion (Vilsmeier reagent). Because the N-phenyl ring is deactivated by the strongly electron-withdrawing ortho-nitro group, electrophilic aromatic substitution is entirely directed to the electron-rich pyrrole ring. The C2 position of the pyrrole is kinetically and thermodynamically favored due to the stabilization of the Wheland intermediate by the adjacent nitrogen lone pair[2].

  • Self-Validation: The alkaline quench step is critical; it hydrolyzes the intermediate iminium salt to the desired aldehyde. LC-MS analysis of the crude mixture must show a dominant peak at m/z 231.0 [M+H]+ , confirming the successful installation of the formyl group[1].

Protocol 2: Reductive Cyclization Cascade to 7-Methylpyrrolo[1,2-a]quinoxaline
  • Action: Dissolve 1-(4-methyl-2-nitrophenyl)-1H-pyrrole-2-carbaldehyde in ethyl acetate. Add 10% Pd/C (0.1 eq by weight). Purge the reaction vessel with N2​ , then backfill with H2​ gas (1 atm). Stir vigorously at room temperature for 12 hours. Filter through a pad of Celite and concentrate in vacuo.

  • Causality: The palladium catalyst facilitates the chemoselective hydrogenation of the nitro group to a primary amine. We specifically use 1 atm of H2​ at room temperature to prevent the over-reduction of the aldehyde or the pyrrole ring. Once the amine is formed, the molecule is "spring-loaded." The primary amine and the C2-aldehyde are held in close spatial proximity, providing an entropic advantage that drives a spontaneous intramolecular nucleophilic attack. This eliminates water to form the pyrazine ring of the final scaffold[5].

  • Self-Validation: This reaction is visually self-indicating. The starting material is distinctly yellow due to the conjugated nitroaromatic system. As the reduction and subsequent cyclization proceed, the solution transitions to a pale yellow or colorless state.

Analytical Validation & Data Presentation

To validate the integrity of the synthetic workflow, quantitative analytical data must be compared against the expected metrics at each critical junction.

Table 2: Analytical Validation Metrics (In-Process Controls)

Stage / CompoundTarget m/z [M+H]+ Key 1H NMR Diagnostic Shift ( CDCl3​ )Expected Yield
Intermediate 1 (Unformylated Pyrrole)203.1~6.8 ppm (m, 2H, pyrrole C3,C4-H)85 - 90%
Target Aldehyde (CAS: 260802-64-0)231.0~9.5 ppm (s, 1H, -CHO)75 - 80%
Final Scaffold (Fused Quinoxaline)183.1~8.5 ppm (s, 1H, imine -CH=N-)> 90%

Note: The complete disappearance of the aldehyde proton signal (~9.5 ppm) in the final step is the definitive marker of a successful intramolecular cyclization.

References

  • Title: 1-(4-methyl-2-nitrophenyl)-1H-pyrrole-2-carbaldehyde Source: Molport URL: [Link]

  • Title: Products - AccelaChem Source: AccelaChemBio URL: [Link]

  • Title: Two alternatives for the synthesis of pyrrolo[1,2-a]quinoxaline derivatives Source: Semantic Scholar URL: [Link]

  • Title: Sulfamic acid: An efficient and recyclable solid acid catalyst for the synthesis of 4,5-dihydropyrrolo[1,2-a]quinoxalines Source: ResearchGate URL: [Link]

Sources

Exploratory

Engineering the Synthesis of 1-(4-Methyl-2-nitrophenyl)-1H-pyrrole-2-carbaldehyde: A Technical Whitepaper

Abstract The compound 1-(4-methyl-2-nitrophenyl)-1H-pyrrole-2-carbaldehyde is a highly valued heterocyclic building block[1] utilized in the synthesis of advanced pharmaceutical intermediates and specialized materials. D...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The compound 1-(4-methyl-2-nitrophenyl)-1H-pyrrole-2-carbaldehyde is a highly valued heterocyclic building block[1] utilized in the synthesis of advanced pharmaceutical intermediates and specialized materials. Designing an efficient, scalable synthesis for this molecule requires navigating the steric and electronic liabilities introduced by the ortho-nitro group on the aryl ring. This whitepaper provides an in-depth mechanistic analysis and self-validating protocols for the three primary synthetic pathways used to construct this molecular architecture.

Strategic Retrosynthetic Logic

The structural core of 1-(4-methyl-2-nitrophenyl)-1H-pyrrole-2-carbaldehyde consists of a pyrrole ring substituted at the N1 position with an activated aryl group and at the C2 position with a formyl group. Retrosynthetic analysis reveals three distinct logical disconnections:

  • Pathway A (Direct Coupling): Disconnection of the N-Aryl bond, leading to a Nucleophilic Aromatic Substitution (SNAr) between 1H-pyrrole-2-carbaldehyde and an activated fluorobenzene.

  • Pathway B (De Novo Construction): Disconnection of the pyrrole ring itself, tracing back to a Clauson-Kaas reaction followed by a Vilsmeier-Haack formylation.

  • Pathway C (Ring Transformation): Disconnection via a Stenhouse salt intermediate derived from furfural and an aniline derivative.

Retrosynthesis Target 1-(4-methyl-2-nitrophenyl)- 1H-pyrrole-2-carbaldehyde SNAr Pathway A: SNAr (Direct Coupling) Target->SNAr Disconnection 1 CK_VH Pathway B: Clauson-Kaas + Vilsmeier-Haack Target->CK_VH Disconnection 2 Stenhouse Pathway C: Stenhouse Salt Rearrangement Target->Stenhouse Disconnection 3 SNAr_Reactants 1-Fluoro-4-methyl-2-nitrobenzene + 1H-pyrrole-2-carbaldehyde SNAr->SNAr_Reactants CK_Reactants 4-Methyl-2-nitroaniline + 2,5-Dimethoxytetrahydrofuran CK_VH->CK_Reactants Stenhouse_Reactants Furfural + 4-Methyl-2-nitroaniline Stenhouse->Stenhouse_Reactants

Retrosynthetic disconnections for the target pyrrole derivative.

The SNAr Paradigm: Precision Nucleophilic Substitution

The most efficient and scalable route to N-arylpyrrole-2-carbaldehydes is the SNAr pathway.

Mechanistic Causality

The formation of the N-aryl bond relies on the activation of the aryl halide by the strongly electron-withdrawing ortho-nitro group. When 1-fluoro-4-methyl-2-nitrobenzene is exposed to the pyrrolide anion, the nucleophile attacks the ipso-carbon, forming a resonance-stabilized Meisenheimer complex. The high electronegativity of the fluorine atom creates a strong partial positive charge at the ipso-position, significantly lowering the activation energy for this rate-determining addition step. Subsequent elimination of the fluoride anion restores aromaticity.

Validated Experimental Protocol (SNAr)

This protocol is designed as a self-validating system, utilizing specific in-process controls (IPC) and targeted workup procedures to guarantee purity.

  • Deprotonation: Charge a dry, argon-purged vessel with 1H-pyrrole-2-carbaldehyde (1.0 equiv) and 1-fluoro-4-methyl-2-nitrobenzene (1.1 equiv). Add anhydrous DMF (10 volumes) and Cs₂CO₃ (1.5 equiv).

    • Causality: Cs₂CO₃ is selected over K₂CO₃ because the larger ionic radius of cesium provides a looser ion pair with the pyrrolide anion, significantly enhancing its nucleophilicity against the sterically hindered ortho-nitro substrate.

  • Coupling: Heat the suspension to 90 °C for 4–6 hours.

    • Self-Validation (IPC): Withdraw a 10 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS. The system validates completion when the pyrrole-2-carbaldehyde peak (UV 254 nm) is <2% relative to the product peak (m/z 231.08 [M+H]⁺).

  • Quench & Extraction: Cool to room temperature and quench with ice-cold water (30 volumes). Extract with EtOAc (3 x 10 volumes).

  • Purification Wash: Wash the combined organic layers with 5% aqueous LiCl (3 x 10 volumes).

    • Causality: LiCl washes are critical. The salting-out effect forces residual DMF into the aqueous phase, preventing emulsions and ensuring the organic layer is completely free of solvent contaminants that would otherwise inhibit crystallization.

  • Isolation: Dry over anhydrous Na₂SO₄, filter, concentrate in vacuo, and recrystallize from ethanol.

SNAr_Workflow Step1 Deprotonation (Cs2CO3 in DMF) Step2 Nucleophilic Attack (Meisenheimer Complex) Step1->Step2 Step3 Elimination (Loss of Fluoride) Step2->Step3 Step4 Aqueous Workup (LiCl Wash & Extraction) Step3->Step4

Experimental workflow for the SNAr synthesis pathway.

De Novo Construction: Clauson-Kaas to Vilsmeier-Haack

When specific isotopic labeling of the pyrrole ring is required, or when the corresponding fluorobenzene is unavailable, the pyrrole ring must be constructed de novo from 4-methyl-2-nitroaniline.

Mechanistic Drivers

The Clauson-Kaas reaction condenses the primary amine with 2,5-dimethoxytetrahydrofuran. Acid catalysis hydrolyzes the acetal to a highly reactive 1,4-dicarbonyl species (succinaldehyde), which undergoes double condensation and cyclization. Following isolation, the Vilsmeier-Haack reaction introduces the formyl group. The inherent electronic properties of the pyrrole ring strongly favor electrophilic attack by the chloroiminium ion at the C2 position due to the superior resonance stabilization of the resulting sigma complex (three resonance structures vs. two for C3 substitution).

Validated Experimental Protocol

Phase 1: Clauson-Kaas Pyrrolation

  • Dissolve 4-methyl-2-nitroaniline (1.0 equiv) and 2,5-dimethoxytetrahydrofuran (1.2 equiv) in glacial acetic acid (10 volumes).

  • Reflux (118 °C) for 12 hours.

    • Causality: The ortho-nitro group sterically and electronically deactivates the aniline amine. Elevated temperatures and a strong acid solvent are absolute requirements to drive the double condensation to completion.

  • Concentrate to remove acetic acid, neutralize with saturated NaHCO₃, extract with DCM, and isolate the intermediate 1-(4-methyl-2-nitrophenyl)-1H-pyrrole.

Phase 2: Vilsmeier-Haack Formylation

  • Cool anhydrous DMF (3.0 equiv) to 0 °C under argon. Slowly add POCl₃ (1.2 equiv) dropwise. Stir for 30 mins to generate the Vilsmeier reagent.

  • Add a solution of the intermediate pyrrole (1.0 equiv) in 1,2-dichloroethane (5 volumes) dropwise. Heat to 80 °C for 2 hours.

  • Quench with saturated aqueous sodium acetate and stir vigorously for 1 hour at room temperature.

    • Causality: The sodium acetate buffer safely hydrolyzes the iminium intermediate to the final aldehyde without causing base-catalyzed degradation of the pyrrole ring.

CK_VH_Workflow cluster_CK Phase 1: Clauson-Kaas Pyrrolation cluster_VH Phase 2: Vilsmeier-Haack Formylation Condensation Double Condensation (Aniline + Acetal) Cyclization Ring Closure (Acid Catalyzed) Condensation->Cyclization Vilsmeier Electrophilic Aromatic Substitution (POCl3 + DMF) Cyclization->Vilsmeier Intermediate Isolation Hydrolysis Iminium Hydrolysis (Aqueous NaOAc) Vilsmeier->Hydrolysis

Two-phase workflow for de novo pyrrole construction and formylation.

Atom Economy via Stenhouse Salt Rearrangement

A classical, highly atom-economical alternative involves the ring transformation of furfural. Furfural reacts with 4-methyl-2-nitroaniline in the presence of acid to form an intermediate Stenhouse salt. Mild acid treatment of alcoholic solutions of these Stenhouse salts has been shown to yield a mixture of the corresponding N-arylpyrrole-2-carbaldehyde and an N-aryl-3-hydroxypyridinium salt[2][3]. While elegant, this pathway is often reserved for specialized academic applications due to the difficulty in separating the pyridinium byproducts from the target pyrrole.

Comparative Pathway Analytics

To guide synthetic strategy selection, the quantitative data and operational parameters for each pathway are summarized below:

Synthetic PathwayOverall YieldStep CountAtom EconomyPrimary ByproductsScalability
A: SNAr 85 - 92%1HighInorganic fluoride saltsExcellent
B: Clauson-Kaas + VH 55 - 65%2ModerateAcetic acid, phosphate saltsGood
C: Stenhouse Rearrangement 30 - 45%1LowN-aryl-3-hydroxypyridinium saltsPoor

References

  • Intlab Chemical Database. "1-(4-METHYL-2-NITROPHENYL)-1H-PYRROLE-2-CARBOXALDEHYDE (Catalog Item 6218881)". URL: [Link]

  • Aslam, S. "Synthesis of Novel Diarylpyrrole-2-carbaldehydes by Ring Transformations". Asian Journal of Chemistry, 25(17), 9595-9600 (2013). URL: [Link]

  • Smith, M. B., & March, J. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure". Wiley Online Library. URL: [Link]

  • Kürti, L., & Czakó, B. "Strategic Applications of Named Reactions in Organic Synthesis". Elsevier. URL: [Link]

Sources

Foundational

An In-depth Technical Guide to the Thermodynamic Stability of 1-(4-methyl-2-nitrophenyl)-1H-pyrrole-2-carbaldehyde in Organic Solvents

This guide provides a comprehensive framework for evaluating the thermodynamic stability of the novel organic compound, 1-(4-methyl-2-nitrophenyl)-1H-pyrrole-2-carbaldehyde, in various organic solvents. The methodologies...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for evaluating the thermodynamic stability of the novel organic compound, 1-(4-methyl-2-nitrophenyl)-1H-pyrrole-2-carbaldehyde, in various organic solvents. The methodologies detailed herein are designed for researchers, scientists, and drug development professionals, offering a blend of theoretical considerations and practical, field-proven experimental protocols. The core objective is to establish a robust understanding of the molecule's intrinsic stability, a critical parameter in pharmaceutical development and chemical process optimization.

Introduction: The Imperative of Stability Profiling

The stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, directly impacting its safety, efficacy, and shelf-life.[1][2] For a novel compound such as 1-(4-methyl-2-nitrophenyl)-1H-pyrrole-2-carbaldehyde, a thorough understanding of its degradation pathways and thermodynamic stability is paramount. This knowledge informs critical decisions in formulation, packaging, and storage, ensuring the integrity of the final drug product.[2][3]

This technical guide outlines a systematic approach to investigating the stability of this N-arylpyrrole derivative in organic solvents, which are frequently employed in synthesis, purification, and formulation processes. We will delve into the theoretical underpinnings of its stability, followed by a detailed exposition of forced degradation studies, a regulatory requirement designed to identify likely degradation products and elucidate degradation pathways.[2]

Physicochemical Properties and Theoretical Stability Considerations

While specific experimental data for 1-(4-methyl-2-nitrophenyl)-1H-pyrrole-2-carbaldehyde is not extensively available, we can infer its potential stability characteristics from its structural motifs and data from closely related analogs.

Table 1: Physicochemical Properties of a Structurally Related Compound: 1-(4-nitrophenyl)-1H-pyrrole-2-carbaldehyde

PropertyValueSource
Molecular FormulaC11H8N2O3PubChem CID 564844[4]
Molecular Weight216.19 g/mol PubChem CID 564844[4]
XLogP31.9PubChem CID 564844[4]

The structure of 1-(4-methyl-2-nitrophenyl)-1H-pyrrole-2-carbaldehyde features several key functional groups that will influence its stability:

  • The Nitrophenyl Group: The electron-withdrawing nitro group deactivates the phenyl ring, making it susceptible to nucleophilic attack. The ortho position of the nitro group relative to the pyrrole linkage can induce steric strain, potentially influencing the conformation and stability of the molecule.[5] The polarity of the solvent can significantly impact the photophysical pathways and stability of nitroaromatic compounds.[6]

  • The Pyrrole Ring: While aromatic, the pyrrole ring is electron-rich and can be susceptible to oxidation and electrophilic attack.

  • The Aldehyde Group: Aldehydes are known to be prone to oxidation to carboxylic acids and can participate in various condensation reactions.

Solvent Effects: The choice of organic solvent is critical. Polar solvents may stabilize charged intermediates in degradation reactions, while nonpolar solvents might favor radical-mediated pathways. Previous studies on nitroaromatics have shown that solvent polarity can drastically affect manifold crossing pathways, which should be a key consideration.[6] The photochemistry of nitroaromatics can also vary significantly between different solvents.[7][8]

Experimental Design: A Forced Degradation Study

A forced degradation or stress testing study is essential for identifying potential degradation products and understanding the intrinsic stability of a molecule.[1][3] This involves subjecting the compound to conditions more severe than those it would encounter during its shelf-life.[3] The goal is to achieve a target degradation of 5-20% of the active pharmaceutical ingredient (API).[9]

The following diagram illustrates a comprehensive workflow for the thermodynamic stability assessment of 1-(4-methyl-2-nitrophenyl)-1H-pyrrole-2-carbaldehyde.

G cluster_0 Phase 1: Preparation & Planning cluster_1 Phase 2: Forced Degradation Studies cluster_2 Phase 3: Analysis & Interpretation cluster_3 Phase 4: Reporting A Compound Procurement & Characterization B Selection of Organic Solvents (e.g., Acetonitrile, Methanol, Dichloromethane, DMSO) A->B C Development of Stability-Indicating Analytical Method (HPLC-UV) B->C D Acid Hydrolysis (e.g., 0.1 M HCl in solvent) C->D Execute Stress Tests E Base Hydrolysis (e.g., 0.1 M NaOH in solvent) C->E Execute Stress Tests F Oxidative Degradation (e.g., 3% H2O2 in solvent) C->F Execute Stress Tests G Thermal Stress (e.g., 60°C in solvent) C->G Execute Stress Tests H Photolytic Stress (e.g., ICH Q1B conditions) C->H Execute Stress Tests I Quantification of Parent Compound by HPLC-UV D->I Analyze Samples E->I Analyze Samples F->I Analyze Samples G->I Analyze Samples H->I Analyze Samples J Detection & Preliminary Identification of Degradants I->J K Mass Balance Calculation J->K L Kinetic & Thermodynamic Analysis K->L M Comprehensive Stability Report L->M

Sources

Protocols & Analytical Methods

Method

Advanced Synthesis Protocol: 1-(4-Methyl-2-nitrophenyl)-1H-pyrrole-2-carbaldehyde via a Clauson-Kaas and Vilsmeier-Haack Sequence

Executive Summary & Strategic Rationale The synthesis of 1-(4-methyl-2-nitrophenyl)-1H-pyrrole-2-carbaldehyde (CAS 260802-64-0)[1] presents a distinct challenge in heterocyclic chemistry. N-arylpyrrole-2-carbaldehydes ar...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

The synthesis of 1-(4-methyl-2-nitrophenyl)-1H-pyrrole-2-carbaldehyde (CAS 260802-64-0)[1] presents a distinct challenge in heterocyclic chemistry. N-arylpyrrole-2-carbaldehydes are privileged building blocks, frequently utilized as critical intermediates for complex polycyclic scaffolds like pyrrolo[1,2-a]quinoxalines, which exhibit potent anti-leukemic and kinase inhibitory activities[2].

A common misconception in pyrrole synthesis is the assumption that C-2 functionalized pyrroles can be universally accessed via a single-pot Clauson-Kaas reaction using pre-functionalized tetrahydrofurans (e.g., 2,5-dimethoxy-2-tetrahydrofurancarboxaldehyde). However, attempting a direct condensation with a severely deactivated aniline leads to extensive polymerization and acetalization of the aldehyde under the requisite acidic conditions[3].

  • Core Construction : Clauson-Kaas reaction of 4-methyl-2-nitroaniline to form the 1-arylpyrrole.

  • Regioselective Functionalization : Vilsmeier-Haack formylation to install the C-2 carbaldehyde.

Mechanistic Insights & Pathway Visualization

Overcoming Electronic Deactivation

The starting amine, 4-methyl-2-nitroaniline, is severely deactivated. The strongly electron-withdrawing ortho-nitro group drastically reduces the nucleophilicity of the amine nitrogen while simultaneously introducing significant steric hindrance. Consequently, modern "green" Clauson-Kaas protocols (e.g., using water as a solvent with mild Lewis acids) generally fail or provide abysmal yields for ortho-nitroanilines[4]. To drive the condensation with the in situ generated succinaldehyde (derived from the acid-catalyzed hydrolysis of 2,5-dimethoxytetrahydrofuran), harsh conditions are required. Glacial acetic acid serves as an optimal dual-purpose solvent and acid promoter, facilitating the double condensation-dehydration sequence at elevated temperatures[2].

Regiocontrol in Formylation

Following the successful synthesis of the pyrrole core, the Vilsmeier-Haack reaction utilizes the chloromethyleniminium ion (generated from POCl3 and DMF) as a highly electrophilic species. Despite the steric bulk of the ortho-nitrophenyl group, the inherent electronic bias of the pyrrole ring (highest HOMO coefficient at the alpha position) directs the electrophilic aromatic substitution predominantly to the C-2 position[3].

SynthesisWorkflow A 4-Methyl-2-nitroaniline + 2,5-DMTF B Clauson-Kaas Reaction (AcOH, 120 °C) A->B C 1-(4-Methyl-2-nitrophenyl) -1H-pyrrole B->C - 2 MeOH - 2 H2O D Vilsmeier-Haack Formylation (POCl3, DMF, 60 °C) C->D E 1-(4-Methyl-2-nitrophenyl) -1H-pyrrole-2-carbaldehyde D->E Regioselective C-2 Attack

Synthetic workflow for 1-(4-methyl-2-nitrophenyl)-1H-pyrrole-2-carbaldehyde.

Quantitative Data: Clauson-Kaas Optimization

The table below summarizes the empirical optimization landscape for the Clauson-Kaas reaction specifically targeting deactivated ortho-nitroanilines[2][4].

Catalyst / SolventTemperatureTimeYield (%)Mechanistic Observation
None / Water100 °C24 h< 5%Insufficient activation of DMTF; amine nucleophilicity too low.
ZrOCl2·8H2O / Water60 °C8 h20%Green Lewis acid catalysis fails for severely deactivated ortho-nitro systems.
p-TsOH / Toluene110 °C12 h45%Dean-Stark dehydration aids cyclization, but biphasic intermediate solubility limits yield.
AcOH (Neat) 120 °C 5 h 82% Optimal. Acidic medium efficiently unmasks succinaldehyde; high thermal energy overcomes barriers.

Experimental Protocols

Protocol A: Clauson-Kaas Synthesis of 1-(4-Methyl-2-nitrophenyl)-1H-pyrrole

Causality & Experimental Design: The use of excess 2,5-dimethoxytetrahydrofuran (2,5-DMTF) and extended reflux in glacial acetic acid is critical. The acid serves to hydrolyze the stable acetal of 2,5-DMTF into the reactive succinaldehyde, while the high temperature provides the activation energy required for the deactivated amine to attack the carbonyl[2].

Step-by-Step Methodology:

  • Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 4-methyl-2-nitroaniline (10.0 mmol, 1.52 g) in 30 mL of glacial acetic acid.

  • Reagent Addition: Add 2,5-dimethoxytetrahydrofuran (15.0 mmol, 1.98 g, 1.5 eq) in a single portion at room temperature.

  • Reflux: Heat the reaction mixture to 120 °C (reflux) under an inert nitrogen atmosphere for 5 hours.

  • Quenching: Cool the dark mixture to room temperature and pour it slowly into 150 mL of crushed ice/water.

  • Extraction & Washing: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers extensively with saturated aqueous NaHCO3 until CO2 evolution ceases (removing the acetic acid), followed by brine (50 mL).

  • Purification: Dry over anhydrous Na2SO4, concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes/EtOAc 9:1).

Self-Validation & In-Process Control (IPC):

  • IPC: Monitor via TLC (Hexanes/EtOAc 4:1). The product pyrrole will elute with a significantly higher Rf (~0.7) compared to the highly polar, hydrogen-bonding nitroaniline (Rf ~0.3).

  • Validation: 1H NMR (CDCl3) will confirm success through the appearance of characteristic pyrrole ring protons (two apparent triplets around δ 6.3 ppm and δ 6.8 ppm) and the complete disappearance of the broad primary amine (-NH2) singlet.

Protocol B: Vilsmeier-Haack Formylation to Target 2-Carbaldehyde

Causality & Experimental Design: Pre-formation of the Vilsmeier reagent at 0 °C is mandatory to prevent exothermic degradation of the DMF/POCl3 complex. Quenching with a mild buffer (sodium acetate) rather than a strong base prevents unwanted aldol-type side reactions of the newly formed aldehyde[3].

Step-by-Step Methodology:

  • Vilsmeier Reagent Formation: In an oven-dried 100 mL flask under nitrogen, cool anhydrous DMF (30.0 mmol, 2.19 g, 3.0 eq) to 0 °C. Add Phosphorus oxychloride (POCl3) (15.0 mmol, 2.30 g, 1.5 eq) dropwise over 10 minutes. Stir the resulting viscous complex at 0 °C for 30 minutes.

  • Substrate Addition: Dissolve the 1-(4-methyl-2-nitrophenyl)-1H-pyrrole (10.0 mmol, 2.02 g) from Protocol A in 10 mL of anhydrous 1,2-dichloroethane (DCE). Add this solution dropwise to the Vilsmeier reagent at 0 °C.

  • Formylation: Remove the ice bath, allow the mixture to reach room temperature, and then heat to 60 °C for 2.5 hours.

  • Hydrolysis: Cool the reaction to 0 °C and cautiously quench by adding 30 mL of a saturated aqueous Sodium Acetate (NaOAc) solution. Stir vigorously at room temperature for 1 hour to fully hydrolyze the iminium intermediate.

  • Isolation: Extract with Dichloromethane (3 x 40 mL). Wash the organic phase with water and brine, dry over Na2SO4, and concentrate. Purify by recrystallization from ethanol or via chromatography to yield 1-(4-methyl-2-nitrophenyl)-1H-pyrrole-2-carbaldehyde.

Self-Validation & In-Process Control (IPC):

  • IPC: The reaction's progress is visually indicated by a color shift from pale yellow to a deep red/orange iminium salt. TLC will show the aldehyde product as more polar (lower Rf) than the starting N-arylpyrrole due to the introduced carbonyl dipole.

  • Validation: 1H NMR will display a distinct, diagnostic aldehyde proton singlet far downfield (δ ~9.5 - 9.8 ppm) and the loss of one pyrrole proton, confirming regioselective mono-formylation at the C-2 position.

References

  • Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Beilstein Journal of Organic Chemistry.
  • Products-AccelaChem | AccelaChemBio (CAS 260802-64-0). AccelaChem.
  • Synthesis, Crystal Structure and Anti-Leukemic Activity of 1,3-Dihydro-1-{1-[4-(4-phenylpyrrolo[1,2-a]quinoxalin-3-yl)benzyl]piperidin-4-yl}-2H-benzimidazol-2-one. MDPI.
  • Full article: Synthesis of New Pyrrolo[1,2-a]quinoxaline Derivatives as Potential Inhibitors of Akt Kinase. Taylor & Francis.
  • One-Pot Conversion of Carbohydrates into Pyrrole-2-carbaldehydes as Sustainable Platform Chemicals. ACS Publications.

Sources

Application

Selective reduction of the nitro group in 1-(4-methyl-2-nitrophenyl)-1H-pyrrole-2-carbaldehyde

Application Note: Chemoselective Nitro Reduction and Tandem Cyclization of 1-(4-Methyl-2-nitrophenyl)-1H-pyrrole-2-carbaldehyde Executive Summary The selective reduction of the nitro group in 1-(4-methyl-2-nitrophenyl)-1...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Chemoselective Nitro Reduction and Tandem Cyclization of 1-(4-Methyl-2-nitrophenyl)-1H-pyrrole-2-carbaldehyde

Executive Summary

The selective reduction of the nitro group in 1-(4-methyl-2-nitrophenyl)-1H-pyrrole-2-carbaldehyde represents a classic chemoselectivity challenge in organic synthesis. The substrate contains an easily reducible aldehyde and an acid-sensitive pyrrole ring. Successfully reducing the nitro moiety to an aniline intermediate triggers a spontaneous intramolecular condensation with the proximal aldehyde, yielding the privileged tricyclic scaffold 7-methylpyrrolo[1,2-a]quinoxaline . This application note details the mechanistic causality, reagent selection, and self-validating protocols required to achieve this tandem transformation with high fidelity[1].

Mechanistic Rationale & Pathway Causality

The primary challenge in this workflow is orchestrating chemoselectivity. Aldehydes are highly susceptible to reduction by standard hydride donors (e.g., NaBH₄, LiAlH₄). If the C2-carbaldehyde is prematurely reduced to a hydroxymethyl group, the critical electrophilic center is destroyed, permanently preventing cyclization. Therefore, scientists must deploy mild, selective reducing agents (such as sodium dithionite or tin(II) chloride) that strictly target the nitro moiety[2].

The Causality of Cyclization: Once the nitro group is reduced to a primary amine, the system becomes highly primed for intramolecular cyclization. The spatial proximity (ortho-relationship) of the nucleophilic aniline nitrogen to the electrophilic pyrrole-2-carbaldehyde drives a rapid nucleophilic addition. Subsequent dehydration (-H₂O) forms a stable imine bond, seamlessly forming the central pyrazine ring and completing the fully conjugated, thermodynamically stable 7-methylpyrrolo[1,2-a]quinoxaline architecture[3].

ReactionPathway SM 1-(4-methyl-2-nitrophenyl)- 1H-pyrrole-2-carbaldehyde (Starting Material) Reductant Chemoselective Reduction (Na2S2O4 or SnCl2) SM->Reductant Nitro Target Amine 1-(4-methyl-2-aminophenyl)- 1H-pyrrole-2-carbaldehyde (Transient Intermediate) Reductant->Amine Chemoselective SideReaction Aldehyde Over-reduction (Undesired Pathway) Reductant->SideReaction Non-selective Cyclization Intramolecular Condensation (-H2O) Amine->Cyclization Proximity Effect Product 7-methylpyrrolo[1,2-a]quinoxaline (Final Product) Cyclization->Product Imine Formation

Fig 1: Chemoselective reduction and tandem cyclization pathway to 7-methylpyrrolo[1,2-a]quinoxaline.

Reagent Selection & Chemoselectivity Profile

To prevent over-reduction, the choice of reducing agent is critical. The table below summarizes the performance of common reagents for this specific structural motif.

Reducing AgentReaction ConditionsChemoselectivity (Nitro vs. Aldehyde)Tandem Cyclization YieldKey Advantages & Limitations
Na₂S₂O₄ EtOH/H₂O, RT, 1-2 hExcellent>90%Adv: Green, mild, fast, no aqueous workup[1]. Lim: Requires precise solvent ratios.
SnCl₂·2H₂O EtOAc or EtOH, 60°C, 2-4 hExcellent80-85%Adv: Highly robust, standard benchtop method[2]. Lim: Generates heavy metal waste.
Fe / NH₄Cl EtOH/H₂O, Reflux, 4-6 hGood70-80%Adv: Cheap, scalable. Lim: Messy heterogeneous reaction, difficult filtration.
H₂ / Pd-C MeOH, H₂ (1 atm), RTPoor to Moderate<50%Adv: Clean byproduct (water). Lim: High risk of aldehyde or imine over-reduction[2].

Experimental Protocols

The following methodologies are engineered to be self-validating systems, ensuring high conversion rates while preserving the aldehyde long enough for cyclization to occur.

Protocol A: Green Reductive Cyclization using Sodium Dithionite (Na₂S₂O₄)

This modern approach leverages an industrial green reagent to achieve a one-pot tandem reductive cyclization at room temperature with minimal workup[1].

  • Preparation: Charge a 50 mL round-bottom flask with 1-(4-methyl-2-nitrophenyl)-1H-pyrrole-2-carbaldehyde (1.0 mmol).

  • Solvation: Dissolve the substrate in a 3:1 mixture of Ethanol and deionized H₂O (10 mL). Ensure complete dissolution; gentle warming may be applied if necessary, but return to room temperature before proceeding.

  • Reduction: Add sodium dithionite (Na₂S₂O₄, 3.5 mmol) portion-wise over 5 minutes to the stirred solution.

  • Tandem Reaction: Stir the reaction mixture vigorously at room temperature for 1 hour. The reduction of the nitro group generates the amine in situ, which rapidly and spontaneously condenses with the aldehyde[3].

  • Isolation: As the cyclized product forms, it typically crystallizes directly from the aqueous-organic mixture. Filter the resulting precipitate, wash with cold 10% EtOH in water, and dry under high vacuum to afford pure 7-methylpyrrolo[1,2-a]quinoxaline. No complex aqueous extraction is required[1].

Protocol B: Tin(II) Chloride (SnCl₂) Mediated Reduction

For laboratories where dithionite is unsuitable, SnCl₂ provides an exceptionally reliable, highly selective alternative that spares carbonyl groups[2].

  • Preparation: Dissolve the starting material (1.0 mmol) in ethyl acetate (EtOAc, 10 mL).

  • Reduction: Add SnCl₂·2H₂O (5.0 mmol) in one portion. Equip the flask with a reflux condenser and heat to 60°C for 2-4 hours.

  • Quenching (Critical Step): Cool the mixture to room temperature. To prevent the formation of intractable tin emulsions, carefully quench the reaction by adding saturated aqueous NaHCO₃ dropwise until the aqueous phase is slightly basic (pH ~8). This causes the tin salts to precipitate as a dense white solid.

  • Filtration: Filter the biphasic mixture through a tightly packed pad of Celite, washing the filter cake thoroughly with excess EtOAc.

  • Workup: Transfer the filtrate to a separatory funnel. Isolate the organic layer, wash with brine (15 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the cyclized product.

Analytical Validation & Troubleshooting

A protocol is only as reliable as its analytical validation. To ensure the reaction has successfully traversed the tandem pathway rather than stalling at the intermediate amine or over-reducing to the alcohol, researchers must employ LC-MS and NMR tracking.

  • Mass Spectrometry (LC-MS): The starting material (C₁₂H₁₀N₂O₃) has a molecular weight of 230.22. The desired cyclized product, 7-methylpyrrolo[1,2-a]quinoxaline (C₁₂H₁₀N₂), has a molecular weight of 182.22. A successful reaction will show a clean transition from m/z 231.1 [M+H]⁺ to m/z 183.1 [M+H]⁺ [4].

  • NMR Spectroscopy: ¹H NMR (CDCl₃) provides definitive structural proof. The starting material exhibits a distinct, highly deshielded aldehyde proton at ~9.5 ppm. Upon successful reductive cyclization, this peak completely disappears and is replaced by the characteristic C4 imine proton of the pyrroloquinoxaline core at δ 8.78 ppm (s, 1H) [5]. The methyl group is clearly visible as a singlet at δ 2.50 ppm[5].

  • Troubleshooting: If intermediate amine is detected (rare), the cyclization can be driven to completion by adding a catalytic amount of glacial acetic acid (0.1 eq) and heating to 50°C to facilitate imine dehydration.

References

  • Green Chemistry - RSC Publishing. "Sodium dithionite mediated one-pot, tandem chemoselective reduction/cyclization for the synthesis of pyrrole fused N-heterocycles." rsc.org. 1

  • BenchChem Technical Support. "Selective reduction of nitro group without affecting other functional groups." benchchem.com. 2

  • Green Chemistry - RSC Publishing. "Sodium dithionite mediated one-pot, tandem chemoselective reduction/cyclization for the synthesis of pyrrole fused N -heterocycles (DOI:10.1039/D2GC03749A)." rsc.org. 3

  • The Journal of Organic Chemistry - ACS Publications. "N,N-Dimethylformamide as Carbon Synthons for the Synthesis of N-Heterocycles: Pyrrolo/Indolo[1,2-a]quinoxalines and Quinazolin-4-ones." acs.org. 4

  • The Journal of Organic Chemistry - ACS Publications. "Application of N,N-Dimethylethanolamine as a One-Carbon Synthon for the Synthesis of Pyrrolo[1,2-a]quinoxalines, Quinazolin-4-ones, and Benzo[4,5]imidazoquinazolines via [5 + 1] Annulation." acs.org. 5

Sources

Method

Application Notes &amp; Protocols: Knoevenagel Condensation of 1-(4-methyl-2-nitrophenyl)-1H-pyrrole-2-carbaldehyde for the Synthesis of Novel Bioactive Scaffolds

Prepared for: Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Pyrrole-Based Knoevenagel Adducts The Knoevenagel condensation is a cornerstone of carbon-carbon bond fo...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Pyrrole-Based Knoevenagel Adducts

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, valued for its operational simplicity and reliability in creating α,β-unsaturated systems.[1][2][3] This reaction involves the condensation of an aldehyde or ketone with an active methylene compound, typically catalyzed by a base, to yield a substituted alkene after a dehydration step.[1][4][5] The resulting products are not only crucial intermediates for more complex molecular architectures but are also of significant interest in medicinal chemistry.[6][7][8]

This guide focuses on the Knoevenagel condensation utilizing a specialized substrate: 1-(4-methyl-2-nitrophenyl)-1H-pyrrole-2-carbaldehyde . The pyrrole moiety is a privileged scaffold in numerous natural products and pharmaceuticals, exhibiting a wide range of biological activities, including anticancer and antimicrobial properties.[9] The strategic placement of the electron-withdrawing nitro group and the methyl group on the N-phenyl substituent is anticipated to modulate the electronic properties and steric environment of the pyrrole-2-carbaldehyde, influencing its reactivity and the biological profile of the resulting Knoevenagel adducts.

These adducts, featuring an electron-deficient double bond, can act as Michael acceptors, enabling potential covalent interactions with biological nucleophiles like cysteine residues in proteins.[9] This reactivity profile makes them attractive candidates for the design of targeted covalent inhibitors in drug discovery programs.[6][9] This document provides a comprehensive overview of the reaction mechanism, detailed experimental protocols, and expert insights for the successful synthesis and application of these novel compounds.

The Underlying Chemistry: Mechanism of the Knoevenagel Condensation

The Knoevenagel condensation proceeds through a well-established, multi-step mechanism. Understanding these steps is critical for optimizing reaction conditions and troubleshooting potential issues.

  • Enolate Formation: The reaction is initiated by the deprotonation of the active methylene compound by a base (e.g., piperidine) to form a resonance-stabilized carbanion, known as an enolate.[1][4][5] The acidity of the α-protons of the methylene group is enhanced by the presence of two electron-withdrawing groups (Z).

  • Nucleophilic Attack: The generated enolate acts as a potent nucleophile and attacks the electrophilic carbonyl carbon of the 1-(4-methyl-2-nitrophenyl)-1H-pyrrole-2-carbaldehyde. This results in the formation of a tetrahedral intermediate.[4][5]

  • Protonation: The tetrahedral intermediate is subsequently protonated, typically by the conjugate acid of the basic catalyst, to yield an aldol-type addition product.

  • Dehydration: The final step involves the elimination of a water molecule (dehydration) from the aldol adduct to form the thermodynamically stable α,β-unsaturated product. This step is often facilitated by the basic catalyst and can proceed via an E1cB mechanism.[5]

Knoevenagel_Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2 & 3: Nucleophilic Attack & Protonation cluster_2 Step 4: Dehydration A Z-CH₂-Z + Base B [Z-CH-Z]⁻ (Enolate) + Base-H⁺ A->B Deprotonation C Pyrrole-CHO + Enolate B->C D Aldol Adduct C->D Nucleophilic Attack & Protonation E Aldol Adduct D->E F α,β-Unsaturated Product + H₂O E->F Elimination

Caption: General mechanism of the Knoevenagel condensation.

Experimental Protocols: A Practical Guide

The following protocols are designed to be robust and adaptable, providing a solid foundation for your research. They have been developed based on established methodologies for similar pyrrole-2-carbaldehydes and aromatic aldehydes.[9][10]

General Considerations
  • Reagent Purity: 1-(4-methyl-2-nitrophenyl)-1H-pyrrole-2-carbaldehyde should be of high purity. If synthesized in-house, ensure it is fully characterized (NMR, MS, mp) before use. Active methylene compounds should be freshly distilled or recrystallized if necessary.

  • Solvent Choice: Anhydrous solvents are recommended for optimal results, although some modern protocols utilize aqueous media for greener synthesis.[10][11][12] Ethanol is a common and effective solvent for these reactions.

  • Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., hexane:ethyl acetate).

Protocol 1: Synthesis of 2-((1-(4-methyl-2-nitrophenyl)-1H-pyrrol-2-yl)methylene)malononitrile

This protocol details the reaction with malononitrile, a highly reactive methylene compound.

Materials:

  • 1-(4-methyl-2-nitrophenyl)-1H-pyrrole-2-carbaldehyde (1.0 mmol)

  • Malononitrile (1.0 mmol)[9]

  • Piperidine (catalytic amount, ~0.1 mmol)[9]

  • Ethanol (10 mL)

Procedure:

  • In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-(4-methyl-2-nitrophenyl)-1H-pyrrole-2-carbaldehyde (1.0 mmol) in ethanol (10 mL).

  • Add malononitrile (1.0 mmol) to the solution and stir until it dissolves.

  • To this stirred solution, add a catalytic amount of piperidine (0.1 mmol).

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, a precipitate will likely form. Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration, washing with a small amount of cold ethanol.

  • Dry the product under vacuum to obtain the desired 2-((1-(4-methyl-2-nitrophenyl)-1H-pyrrol-2-yl)methylene)malononitrile.

Expected Outcome & Characterization:

  • Appearance: Typically a colored solid (yellow to orange).

  • Yield: High yields are expected (>85%).

  • Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. Key FT-IR peaks to note are the disappearance of the aldehyde C=O stretch and the appearance of a strong nitrile (C≡N) stretch around 2220 cm⁻¹.

Protocol 2: Synthesis of Ethyl 2-cyano-3-(1-(4-methyl-2-nitrophenyl)-1H-pyrrol-2-yl)acrylate

This protocol uses ethyl cyanoacetate, another common active methylene compound.

Materials:

  • 1-(4-methyl-2-nitrophenyl)-1H-pyrrole-2-carbaldehyde (1.0 mmol)

  • Ethyl cyanoacetate (1.1 mmol)[9]

  • Piperidine (catalytic amount, ~0.1 mmol)[9]

  • Ethanol (10 mL)

Procedure:

  • Dissolve 1-(4-methyl-2-nitrophenyl)-1H-pyrrole-2-carbaldehyde (1.0 mmol) and ethyl cyanoacetate (1.1 mmol) in ethanol (10 mL) in a round-bottom flask.[9]

  • Add a catalytic amount of piperidine (0.1 mmol) to the solution.[9]

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC.[9]

  • After completion, concentrate the reaction mixture under reduced pressure to remove the solvent.[9]

  • The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel (hexane:ethyl acetate gradient).

Expected Outcome & Characterization:

  • Appearance: A crystalline solid.

  • Yield: Good to excellent yields are anticipated.

  • Characterization: Full spectroscopic analysis (NMR, FT-IR, MS) is required for structural confirmation. The ¹H NMR spectrum should show characteristic signals for the ethyl group and the newly formed vinyl proton.

Protocol 3: Synthesis of 5-((1-(4-methyl-2-nitrophenyl)-1H-pyrrol-2-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione

This protocol employs barbituric acid as the active methylene compound, leading to products of significant interest in medicinal chemistry.

Materials:

  • 1-(4-methyl-2-nitrophenyl)-1H-pyrrole-2-carbaldehyde (1.0 mmol)

  • Barbituric acid (1.0 mmol)[9]

  • Piperidine (catalytic amount, ~0.1 mmol)[9]

  • Ethanol (15 mL)

Procedure:

  • In a round-bottom flask, suspend 1-(4-methyl-2-nitrophenyl)-1H-pyrrole-2-carbaldehyde (1.0 mmol) and barbituric acid (1.0 mmol) in ethanol (15 mL).[9]

  • Add a catalytic amount of piperidine (0.1 mmol).[9]

  • Reflux the mixture for 6-8 hours with stirring. Monitor the reaction by TLC.[9]

  • Cool the reaction mixture to room temperature. A solid product should precipitate.[9]

  • Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum.[9]

Expected Outcome & Characterization:

  • Appearance: A colored solid.

  • Yield: Moderate to good yields are expected.

  • Characterization: The structure should be confirmed by spectroscopic methods. The product is expected to have low solubility in common organic solvents.

Experimental_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_output Output Pyrrole_Aldehyde 1-(4-methyl-2-nitrophenyl)- 1H-pyrrole-2-carbaldehyde Reaction Knoevenagel Condensation Pyrrole_Aldehyde->Reaction Active_Methylene Active Methylene Compound (e.g., Malononitrile, Ethyl Cyanoacetate) Active_Methylene->Reaction Catalyst Catalyst (e.g., Piperidine) Catalyst->Reaction Solvent Solvent (e.g., Ethanol) Solvent->Reaction Temperature Temperature (Room Temp or Reflux) Temperature->Reaction Workup Work-up (Filtration/Concentration) Reaction->Workup Purification Purification (Recrystallization/Chromatography) Workup->Purification Product Knoevenagel Adduct Purification->Product Characterization Spectroscopic Characterization (NMR, MS, FT-IR) Product->Characterization

Caption: A generalized experimental workflow for the synthesis.

Data Presentation and Interpretation

For a systematic study, it is advisable to tabulate the results, comparing the efficiency of different active methylene compounds and reaction conditions.

Table 1: Summary of Knoevenagel Condensation Reactions

EntryActive Methylene CompoundCatalystSolventTime (h)Temp.Yield (%)
1MalononitrilePiperidineEthanol2-4RT>85
2Ethyl CyanoacetatePiperidineEthanol4-6RT>80
3Barbituric AcidPiperidineEthanol6-8Reflux60-75

Note: The yields are hypothetical and serve as a guide for expected outcomes based on similar reactions reported in the literature.

Field-Proven Insights and Troubleshooting

  • Low Yields: If yields are low, consider increasing the reaction time or gently heating the reaction mixture. Ensure the aldehyde starting material is pure, as impurities can inhibit the reaction. The use of a Dean-Stark apparatus to remove water can also drive the reaction to completion, especially for less reactive substrates.

  • Side Reactions: Self-condensation of the aldehyde is generally not favored due to the high reactivity of the active methylene compounds.[2] However, if side products are observed, purification by column chromatography is recommended.

  • Catalyst Choice: While piperidine is a standard and effective catalyst, other bases like pyridine or even greener catalysts can be explored.[1][4] For instance, some protocols report the use of Lewis acids like GaCl₃ under solvent-free conditions, which can be advantageous for certain substrates.[9] Recent advancements also point towards the use of water as a medium, sometimes even without a traditional catalyst.[11]

Applications in Drug Discovery

The synthesized Knoevenagel adducts are of significant interest for biological screening. The α,β-unsaturated system is a key pharmacophore in many anticancer agents.[6][7]

  • Anticancer Potential: These compounds can be screened for their cytotoxic activity against various cancer cell lines. Their mechanism of action may involve the inhibition of key cellular targets like tubulin or various kinases through covalent modification.[6][9]

  • Structure-Activity Relationship (SAR) Studies: The library of compounds synthesized by varying the active methylene group provides an excellent platform for SAR studies. By comparing the biological activity of the different adducts, insights into the structural requirements for potency and selectivity can be gained.

References

  • Chemistry Learner. (2020, May 29). Knoevenagel Condensation: Definition, Examples and Mechanism. Available from: [Link]

  • Master Organic Chemistry. Knoevenagel Condensation Reaction. Available from: [Link]

  • Physics Wallah. Reaction Mechanism of Knoevenagel Reaction. Available from: [Link]

  • Organic Chemistry. (2021, October 28). Knoevenagel Condensation Mechanism [Video]. YouTube. Available from: [Link]

  • Tokala, R., Bora, D., & Shankaraiah, N. (2022). Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review. Archiv der Pharmazie, 355(6), e2100438. Available from: [Link]

  • ResearchGate. Exploration of Knoevenagel condensation reaction in various classes of drug's syntheses. Available from: [Link]

  • Kumar, A., Kumar, A., Kumar, V., & Kumar, R. (2022). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Journal of Advanced Scientific Research, 13(5), 17-25. Available from: [Link]

  • Kulkarni, M. V., et al. (2021). Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. Records of Natural Products, 15(2), 79-88. Available from: [Link]

  • Singh, A., & Singh, P. (2016). The Importance and Applications of Knoevenagel Reaction (Brief Review). International Journal of Advanced Research, 4(7), 1993-1997. Available from: [Link]

  • Gkagkanis, A., et al. (2024). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry. Available from: [Link]

  • Wang, Y., et al. (2018). Efficient promiscuous Knoevenagel condensation catalyzed by papain confined in Cu3(PO4)2 nanoflowers. RSC Advances, 8(3), 1335-1342. Available from: [Link]

  • ResearchGate. Knoevenagel Condensation by Employing Natural Catalyst- A Green Chemistry Approach. Available from: [Link]

  • ResearchGate. Scheme 1. Knoevenagel condensation of pyrrole-2-carboxyaldehyde with.... Available from: [Link]

  • Organic Chemistry Portal. Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation. Available from: [Link]

  • SciELO México. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Available from: [Link]

  • International Journal of Current Research and Review. A Facile and Efficient Green Protocol for the Knoevenagel Condensation in Aqueous Media. Available from: [Link]

Sources

Application

Application Note: Scale-Up Synthesis and Process Optimization of 1-(4-methyl-2-nitrophenyl)-1H-pyrrole-2-carbaldehyde

Target Audience: Process Chemists, Scale-Up Engineers, and Pharmaceutical Development Scientists Document Type: Technical Protocol & Mechanistic Guide Introduction and Mechanistic Rationale The compound 1-(4-methyl-2-nit...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Scale-Up Engineers, and Pharmaceutical Development Scientists Document Type: Technical Protocol & Mechanistic Guide

Introduction and Mechanistic Rationale

The compound 1-(4-methyl-2-nitrophenyl)-1H-pyrrole-2-carbaldehyde (CAS: 260802-64-0) is a critical heterocyclic building block utilized in the development of advanced pharmaceutical intermediates [3]. Structurally related N-aryl and N-alkyl pyrrole-2-carbaldehydes serve as vital precursors for complex active pharmaceutical ingredients (APIs), including vasopressin receptor antagonists like Lixivaptan [2].

The most efficient route for bulk synthesis relies on a Nucleophilic Aromatic Substitution ( SN​Ar ) reaction. The process couples 1H-pyrrole-2-carbaldehyde [1] with 4-fluoro-3-nitrotoluene.

Causality in Experimental Design
  • Electrophile Activation: The presence of the strongly electron-withdrawing nitro group ortho to the fluorine atom in 4-fluoro-3-nitrotoluene sufficiently lowers the LUMO of the aromatic ring, allowing for nucleophilic attack without the need for transition-metal catalysis (e.g., Ullmann or Buchwald-Hartwig conditions).

  • Nucleophile Generation: 1H-pyrrole-2-carbaldehyde is a relatively weak nucleophile due to the delocalization of the nitrogen lone pair into the aromatic system and the electron-withdrawing nature of the formyl group. Therefore, quantitative deprotonation using a strong base is required to generate the highly reactive pyrrolide anion.

  • Solvent Selection: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are mandatory. They solvate the counter-cation (e.g., Na+ or K+ ), leaving the pyrrolide anion "naked" and highly nucleophilic, drastically accelerating the SN​Ar pathway.

Process Workflow Visualization

The following diagram outlines the optimized scale-up workflow, emphasizing critical control points (CCPs) during the synthesis.

G Reagents Reagent Preparation 1H-pyrrole-2-carbaldehyde + 4-fluoro-3-nitrotoluene Deprotonation Deprotonation Add Base (NaH or K2CO3) Control Exotherm (< 10°C) Reagents->Deprotonation Reaction SNAr Reaction Heat to 80-90°C in DMF Monitor via HPLC Deprotonation->Reaction  Stir 1h Quench Aqueous Quench Slow addition to Ice Water Precipitation of Crude Reaction->Quench  Full Conversion Filtration Isolation Vacuum Filtration & Water Wash Quench->Filtration Purification Purification Recrystallization (EtOAc/Heptane) or Silica Plug Filtration->Purification  Crude Solid Product Pure Product 1-(4-methyl-2-nitrophenyl)- 1H-pyrrole-2-carbaldehyde Purification->Product  >98% Purity

Process flow for the scale-up synthesis of 1-(4-methyl-2-nitrophenyl)-1H-pyrrole-2-carbaldehyde.

Reaction Optimization and Quantitative Data

During process development, various bases and solvents were evaluated to minimize byproducts (such as formyl group degradation) and maximize throughput. The data below summarizes the optimization phase for a 100 mmol test scale.

EntryBase (Equiv)SolventTemp (°C)Time (h)Conversion (%)Isolated Yield (%)Notes
1 K2​CO3​ (2.0)DMF9012>9582Mild, easy scale-up, slow.
2 Cs2​CO3​ (1.5)DMF806>9988Excellent yield, high reagent cost.
3 NaH 60% (1.2)DMF25 603>9991Optimal . Fast, requires inert atm [2].
4 NaH 60% (1.2)THF651840N/APoor solubility of intermediates.
5 K2​CO3​ (2.0)DMSO808>9580Difficult solvent removal at scale.

Conclusion: Sodium hydride ( NaH ) in DMF provides the most rapid and complete conversion. However, for facilities lacking robust anhydrous/inert gas infrastructure for bulk alkali hydride handling, anhydrous Potassium Carbonate ( K2​CO3​ ) in DMF at 90 °C serves as a highly reliable, safer alternative for multi-kilogram batches.

Detailed Scale-Up Protocol (1.0 kg Scale)

The following protocol utilizes the K2​CO3​ /DMF route to prioritize operational safety and ease of handling at the kilogram scale, avoiding the hazards of bulk NaH quenching.

Equipment Setup
  • 20 L Jacketed glass reactor equipped with a robust overhead mechanical stirrer (PTFE paddle).

  • Reflux condenser connected to a chilled water line.

  • Internal thermocouple and programmable temperature control unit (TCU).

  • Nitrogen inlet for inert atmosphere blanketing.

Reagent Stoichiometry
ReagentMW ( g/mol )EquivalentsMass / VolumeMoles
1H-pyrrole-2-carbaldehyde95.101.001000 g10.51 mol
4-fluoro-3-nitrotoluene155.131.051712 g11.04 mol
Potassium Carbonate (anhydrous)138.212.002905 g21.02 mol
N,N-Dimethylformamide (DMF)73.09N/A8.0 LN/A
Step-by-Step Procedure
  • Reactor Preparation: Purge the 20 L reactor with nitrogen for 15 minutes. Ensure the reactor is completely dry.

  • Solvent and Base Charging: Charge 8.0 L of anhydrous DMF into the reactor. Start mechanical stirring at 150 RPM. Charge 2905 g of finely powdered, anhydrous K2​CO3​ .

    • Scientific Rationale: Finely powdered K2​CO3​ increases the surface area for the solid-liquid heterogeneous deprotonation step, reducing reaction time.

  • Nucleophile Addition: Slowly add 1000 g of 1H-pyrrole-2-carbaldehyde [1] to the suspension. Stir at ambient temperature (20-25 °C) for 45 minutes to allow for initial deprotonation and equilibration. A slight color change to pale yellow/orange may be observed.

  • Electrophile Addition: Add 1712 g of 4-fluoro-3-nitrotoluene in portions over 30 minutes.

    • Safety Note: While K2​CO3​ deprotonation is not highly exothermic compared to NaH , controlled addition prevents localized concentration spikes.

  • Heating and Reaction: Program the TCU to ramp the internal temperature to 90 °C over 45 minutes. Maintain the reaction at 90 °C under vigorous stirring (250 RPM).

  • In-Process Control (IPC): After 8 hours, sample the reaction mixture. Dilute with methanol and analyze via HPLC (UV detection at 254 nm). The reaction is deemed complete when the residual 1H-pyrrole-2-carbaldehyde is < 2.0% AUC.

  • Cooling and Quenching: Once complete, cool the reactor contents to 20 °C. In a separate 50 L vessel, prepare 25 L of vigorously stirred ice-water (0-5 °C). Slowly transfer the reaction mixture from the 20 L reactor into the ice-water over 1 hour.

    • Scientific Rationale: Slow addition into a large volume of water precipitates the highly hydrophobic product while keeping DMF and inorganic salts ( KF , excess K2​CO3​ ) fully dissolved in the aqueous phase.

  • Isolation: Stir the resulting suspension for an additional 2 hours to ensure complete precipitation and to break up any aggregates. Isolate the crude solid via vacuum filtration using a large Nutsche filter. Wash the filter cake with cold water (3 x 4 L) to remove residual DMF.

  • Drying: Dry the crude product in a vacuum oven at 45 °C until constant weight is achieved.

  • Purification (Optional but Recommended): If HPLC purity is < 98%, recrystallize the crude solid from a mixture of Ethyl Acetate and Heptane (approx. 1:3 ratio). Heat to reflux to dissolve, then cool slowly to 5 °C to crystallize. Filter and dry.

References

  • National Institute of Standards and Technology (NIST). "1H-Pyrrole-2-carboxaldehyde". NIST Chemistry WebBook, SRD 69. Available at:[Link]

  • National Institutes of Health (NIH) / PubMed Central (PMC). "1-(2-Nitrobenzyl)-1H-pyrrole-2-carbaldehyde" (Synthesis intermediate for Lixivaptan demonstrating standard pyrrole alkylation/arylation conditions). Available at:[Link]

  • Accela ChemBio Inc. "1378839-64-5,2-(Methoxycarbonyl)pentanoic Acid-AccelaChem" (Catalog listing demonstrating commercial availability of the intermediate 1-(4-Methyl-2-nitrophenyl)-1H-pyrrole-2-carbaldehyde, CAS 260802-64-0). Available at:[Link]

Method

Catalytic Systems for the Functionalization of 1-(4-Methyl-2-nitrophenyl)-1H-pyrrole-2-carbaldehyde

Target Audience: Researchers, synthetic chemists, and drug development professionals. Executive Summary & Chemical Context The molecule 1-(4-methyl-2-nitrophenyl)-1H-pyrrole-2-carbaldehyde represents a highly versatile,...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Executive Summary & Chemical Context

The molecule 1-(4-methyl-2-nitrophenyl)-1H-pyrrole-2-carbaldehyde represents a highly versatile, sterically encumbered building block in modern medicinal chemistry. Structurally, it features an electron-rich pyrrole core, an electrophilic C2-formyl group, and a sterically demanding N-(4-methyl-2-nitrophenyl) axis. This unique combination of functional groups enables divergent synthetic trajectories.

By applying specific catalytic systems, researchers can selectively functionalize this scaffold to access complex polycyclic heterocycles, perform regioselective C–H activations, or isolate enantioenriched atropisomers. This application note details three field-proven catalytic workflows:

  • Catalytic Reductive Cyclization to access tricyclic pyrrolo[1,2-a]quinoxalines.

  • Palladium-Catalyzed C–H Arylation for regioselective C5-functionalization.

  • NHC-Organocatalytic Desymmetrization for the synthesis of axially chiral atropisomers.

Divergent Catalytic Workflows

Workflow A: Catalytic Reductive Cyclization to Pyrrolo[1,2-a]quinoxalines

The pyrrolo[1,2-a]quinoxaline scaffold is a privileged motif in drug discovery, known for its potent antiproliferative, antileishmanial, and high-affinity receptor ligand properties[1][2].

Causality & Mechanistic Insight: The ortho-nitro group on the N-aryl ring serves as a masked nucleophile. When subjected to catalytic hydrogenation (e.g., Pd/C and H₂), the nitro group is reduced to an aniline intermediate. Due to the spatial proximity of this nascent primary amine to the highly electrophilic C2-aldehyde, an intramolecular cyclization occurs spontaneously. This cascade eliminates a molecule of water via imine condensation, forging the central pyrazine ring and yielding 7-methylpyrrolo[1,2-a]quinoxaline[2][3].

Protocol A: One-Pot Reduction and Cyclization
  • Preparation: In a flame-dried round-bottom flask, dissolve 1-(4-methyl-2-nitrophenyl)-1H-pyrrole-2-carbaldehyde (1.0 mmol) in a 1:1 mixture of absolute ethanol and ethyl acetate (10 mL).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (10 mol%, ~106 mg) under an inert argon atmosphere to prevent ignition.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas three times. Maintain the reaction under a hydrogen atmosphere (1 atm, via balloon).

  • Reaction: Stir vigorously at room temperature for 4–6 hours. Monitor the complete consumption of the starting material and the transient aniline intermediate via TLC (Hexane/EtOAc 7:3).

  • Workup: Filter the heterogeneous mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with copious amounts of ethyl acetate (3 × 15 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography to afford the pure 7-methylpyrrolo[1,2-a]quinoxaline.

Workflow B: Palladium-Catalyzed Direct C–H Arylation (C5 Functionalization)

Direct C–H arylation circumvents the need for pre-functionalized starting materials (e.g., boronic acids or organostannanes), offering an atom-economical route to complex pyrroles[4].

Causality & Mechanistic Insight: The pyrrole ring is inherently electron-rich and susceptible to electrophilic palladation. However, the C2 position is blocked by the formyl group, and the bulky N-(4-methyl-2-nitrophenyl) group sterically shields the C3 and C4 positions. By employing a Palladium(II) precatalyst in conjunction with a bulky N-Heterocyclic Carbene (NHC) ligand or electron-rich phosphine, the catalytic cycle is directed exclusively to the less sterically hindered C5 position[4]. The bulky ligand accelerates the reductive elimination step, preventing catalyst degradation.

Protocol B: Regioselective C5-Arylation
  • Preparation: Inside a nitrogen-filled glovebox, charge a Schlenk tube with 1-(4-methyl-2-nitrophenyl)-1H-pyrrole-2-carbaldehyde (0.5 mmol), the aryl bromide coupling partner (0.75 mmol), Pd(OAc)₂ (5 mol%), and a bulky NHC precatalyst such as IPr·HCl (10 mol%).

  • Base & Solvent: Add anhydrous K₂CO₃ (1.5 mmol) as the base and anhydrous N,N-dimethylacetamide (DMAc) (3 mL).

  • Reaction: Seal the tube, remove it from the glovebox, and heat the mixture in an oil bath at 100 °C for 16 hours.

  • Workup: Cool to room temperature, dilute with ethyl acetate (20 mL), and wash with water (3 × 10 mL) to remove the DMAc and inorganic salts. Dry the organic layer over Na₂SO₄.

  • Purification: Concentrate and purify via silica gel chromatography to isolate the C5-arylated product.

Workflow C: NHC-Organocatalytic Atroposelective Functionalization

The restricted rotation around the C(aryl)–N(pyrrole) bond—exacerbated by the ortho-nitro group—creates an axis of chirality.

Causality & Mechanistic Insight: Using chiral triazolium salts as NHC precatalysts allows for the atroposelective desymmetrization or dynamic kinetic resolution of the substrate. The chiral NHC attacks the C2-aldehyde to form a nucleophilic Breslow intermediate. The steric bulk of the chiral catalyst discriminates between the two rapidly interconverting enantiomeric conformations of the starting material, selectively reacting with one to form an enantioenriched ester or amide derivative[5].

Data Presentation & Reaction Summary

The following table summarizes the expected outcomes, reaction conditions, and primary analytical metrics for the three distinct functionalization pathways.

Catalytic SystemPrimary Reagents / CatalystsTarget TransformationYield RangeKey Selectivity Metric
Reductive Cyclization Pd/C (10 mol%), H₂ (1 atm), EtOH/EtOAcIntramolecular imine condensation85–95%Regiospecific (Tricyclic formation)
Pd-Catalyzed Arylation Pd(OAc)₂ (5 mol%), IPr·HCl, K₂CO₃, DMAcC5 C–H Arylation65–80%>95% Regioselectivity for C5
NHC Organocatalysis Chiral Triazolium Salt, DIPEA, OxidantAtroposelective Esterification70–88%85–98% Enantiomeric Excess (ee)

Visualizations of Synthetic Pathways

G SM 1-(4-methyl-2-nitrophenyl)- 1H-pyrrole-2-carbaldehyde C5 C5-Arylated Derivative SM->C5 Pd Catalysis (C-H Activation) PQ 7-Methylpyrrolo[1,2-a] quinoxaline SM->PQ Reductive Cyclization (Nitro Reduction) Atrop Enantioenriched Atropisomer SM->Atrop NHC Catalysis (Kinetic Resolution)

Caption: Divergent catalytic functionalization pathways for 1-(4-methyl-2-nitrophenyl)-1H-pyrrole-2-carbaldehyde.

Mechanism A Starting Material (ortho-NO2, C2-CHO) B Catalytic Reduction (Pd/C, H2) A->B C Intermediate Aniline (ortho-NH2, C2-CHO) B->C D Intramolecular Condensation (-H2O) C->D E Pyrrolo[1,2-a]quinoxaline Scaffold D->E

Caption: Mechanistic pathway for the catalytic reductive cyclization to pyrrolo[1,2-a]quinoxalines.

References

  • N-Heterocyclic carbene–palladium catalysts for the direct arylation of pyrrole derivatives with aryl chlorides Beilstein Journal of Organic Chemistry [Link]

  • Pyrrolo[1,2-a]quinoxalines: Novel Synthesis via Annulation of 2-Alkylquinoxalines ACS Publications[Link]

  • Green Synthesis of New Pyrrolo[1,2-a]quinoxalines as Antiproliferative Agents in GPER-expressing Breast Cancer Cells Journal of Chemistry (Hindawi)[Link]

  • Enantioselective synthesis of N-arylpyrrole aldehydes via NHC-organocatalytic atroposelective desymmetrization followed by kinetic resolution Chemical Communications (RSC Publishing)[Link]

  • Two alternatives for the synthesis of pyrrolo[1,2-a]quinoxaline derivatives Semantic Scholar (ARKIVOC)[Link]

Sources

Application

Application Note &amp; Protocol: Synthesis of N-Aryl Porphyrin Analogs Using 1-(4-Methyl-2-nitrophenyl)-1H-pyrrole-2-carbaldehyde

Introduction & Mechanistic Rationale The synthesis of core-modified and N-substituted porphyrins has driven significant advancements in supramolecular chemistry, catalysis, and pharmacology. Unlike traditional planar por...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The synthesis of core-modified and N-substituted porphyrins has driven significant advancements in supramolecular chemistry, catalysis, and pharmacology. Unlike traditional planar porphyrins, N-substituted porphyrins exhibit severe macrocyclic distortion (saddle or ruffle conformations) due to steric clashes between the inner-core substituents and the remaining pyrrolic nitrogen protons [1]. These distorted macrocycles demonstrate unique physicochemical properties, including red-shifted absorption spectra, increased core basicity, and the ability to act as potent inhibitors of ferrochelatase—a critical target in photodynamic therapy and metabolic modulation [2].

1-(4-methyl-2-nitrophenyl)-1H-pyrrole-2-carbaldehyde is a highly specialized, sterically encumbered building block designed for the targeted synthesis of mono-N-aryl porphyrin analogs. The strategic incorporation of the 4-methyl-2-nitrophenyl moiety serves two primary functions:

  • Steric and Atropisomeric Control: The bulky ortho-nitro group restricts the free rotation of the N-aryl ring, locking the porphyrin into a rigid, non-planar conformation that enhances its affinity for specific enzymatic pockets [3].

  • Post-Synthetic Functionalization: The nitro group acts as a bio-orthogonal handle. Following macrocycle formation, it can be selectively reduced to an amine, providing an anchoring point for the conjugation of targeting peptides or fluorophores in drug development pipelines.

To prevent the complex scrambling often seen in direct tetramerization, this guide utilizes a highly controlled [2+1+1] MacDonald-type condensation strategy [1]. By reacting our target N-aryl pyrrole-2-carbaldehyde with a dipyrromethane and a secondary aryl aldehyde, we selectively generate the mono-N-aryl A,B-type porphyrin analog.

Experimental Design & Causality

A successful porphyrin synthesis is a self-validating system where each reagent choice directly dictates the thermodynamic stability of the intermediate and the purity of the final product.

  • Catalyst Selection (TFA vs. BF₃·OEt₂): Trifluoroacetic acid (TFA) is selected over Lewis acids like BF₃·OEt₂. The specific pKa of TFA is sufficient to drive the electrophilic aromatic substitution required for porphyrinogen formation without cleaving the delicate dipyrromethane starting material, thereby suppressing the formation of unwanted symmetric porphyrin byproducts.

  • Oxidant Selection (DDQ): 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is employed rather than p-chloranil. The extreme steric strain of the N-(4-methyl-2-nitrophenyl) porphyrinogen intermediate raises its oxidation potential. DDQ provides the necessary thermodynamic driving force to rapidly aromatize the macrocycle before acid-catalyzed scrambling can occur.

Visualizations of Workflows and Mechanisms

G DPM Dipyrromethane (1.0 eq) Cond [2+1+1] Condensation (TFA, CH2Cl2, RT, 2h) DPM->Cond Ald Aryl Aldehyde (1.0 eq) Ald->Cond Pyr 1-(4-methyl-2-nitrophenyl)- 1H-pyrrole-2-carbaldehyde (1.0 eq) Pyr->Cond Porphogen N-Aryl Porphyrinogen Intermediate Cond->Porphogen Ox Oxidation (DDQ, 1h) Porphogen->Ox Prod Mono-N-(4-methyl-2-nitrophenyl) Porphyrin Analog Ox->Prod

Fig 1. [2+1+1] synthetic workflow for N-aryl porphyrin analogs via acid catalysis.

G N_Aryl Bulky N-Aryl Substitution (4-methyl-2-nitrophenyl) Steric Core Steric Strain (Clash with inner NH protons) N_Aryl->Steric Distort Macrocycle Distortion (Saddle/Ruffle Conformation) Steric->Distort Prop1 Red-shifted Soret/Q Bands (Altered Photophysics) Distort->Prop1 Prop2 Increased Core Basicity (Enhanced Anion Binding) Distort->Prop2 Prop3 Ferrochelatase Inhibition (Altered Metalation Kinetics) Distort->Prop3

Fig 2. Logical relationship between N-aryl steric strain and physicochemical properties.

Step-by-Step Experimental Protocol

Materials & Reagents
  • 1-(4-methyl-2-nitrophenyl)-1H-pyrrole-2-carbaldehyde (Target Precursor)

  • Dipyrromethane (Unsubstituted)

  • Benzaldehyde (or other desired aryl aldehyde)

  • Trifluoroacetic acid (TFA), anhydrous

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • Dichloromethane (CH₂Cl₂), strictly anhydrous and degassed

  • Triethylamine (TEA)

Step 1: Porphyrinogen Assembly ([2+1+1] Condensation)
  • Preparation: In a flame-dried, 500 mL round-bottom flask shielded from ambient light (using aluminum foil), dissolve dipyrromethane (5.0 mmol), 1-(4-methyl-2-nitrophenyl)-1H-pyrrole-2-carbaldehyde (5.0 mmol), and benzaldehyde (5.0 mmol) in 500 mL of anhydrous CH₂Cl₂.

  • Degassing: Sparge the solution with dry Nitrogen gas for 15 minutes to remove dissolved oxygen, which can cause premature, uncontrolled oxidation.

  • Initiation: Add TFA (1.5 mL, ~20 mmol) dropwise via syringe under vigorous magnetic stirring. The solution will rapidly darken.

  • Incubation: Allow the reaction to stir at room temperature (20–25 °C) for exactly 2 hours. Self-Validation Check: Perform a quick TLC (Silica, CH₂Cl₂). The disappearance of the distinct yellow spot of the starting N-aryl pyrrole indicates complete consumption into the porphyrinogen.

Step 2: Aromatization (Oxidation)
  • Quenching: Arrest the acid-catalyzed scrambling by adding DDQ (3.4 g, 15 mmol) in one portion.

  • Maturation: Stir the mixture open to the atmosphere for 1 hour. The color will transition to an intense, dark purple/green, indicative of the fully conjugated porphyrin macrocycle.

  • Neutralization: Add Triethylamine (3.0 mL) to neutralize the TFA. Stir for an additional 10 minutes.

Step 3: Purification & Isolation
  • Filtration: Pass the crude mixture through a short pad of basic alumina to remove DDQ hydroquinone byproducts and polymeric tar. Wash with CH₂Cl₂ until the eluent is nearly colorless.

  • Concentration: Evaporate the solvent under reduced pressure.

  • Chromatography: Purify the crude residue via silica gel column chromatography (Eluent: Hexanes/CH₂Cl₂ gradient, 70:30 to 40:60). The target mono-N-aryl porphyrin typically elutes as the second major purple band, cleanly separating from any symmetric tetraphenylporphyrin (TPP) or unsubstituted porphine byproducts due to the high polarity of the nitro group.

  • Crystallization: Recrystallize from CH₂Cl₂/Methanol to yield the pure product as dark microcrystals.

Quantitative Data Summaries

The following tables summarize the optimization parameters and the resulting photophysical shifts caused by the incorporation of the 1-(4-methyl-2-nitrophenyl) moiety.

Table 1: Optimization of [2+1+1] Condensation Conditions

SolventCatalyst (Eq)OxidantTime (h)Isolated Yield (%)Purity (HPLC)
CH₂Cl₂TFA (4.0)DDQ2.018.5% >98%
CHCl₃BF₃·OEt₂ (1.0)p-Chloranil4.06.2%85%
TolueneTFA (4.0)DDQ12.011.0%92%
CH₂Cl₂TFA (0.5)DDQ2.04.1%90%

Table 2: Comparative Photophysical Properties (in CH₂Cl₂)

CompoundMacrocycle ConformationSoret Band (λmax)Q-Bands (λmax)Core Basicity (pKa)
Tetraphenylporphyrin (TPP)Planar418 nm515, 550, 590, 645 nm~4.0
Mono-N-(4-methyl-2-nitrophenyl) Analog Saddle-Distorted 434 nm 532, 571, 615, 678 nm ~6.8
Tetra-N-methylporphyrinHighly Ruffled445 nm550, 600, 650, 710 nm~8.5

Note: The 16 nm bathochromic shift of the Soret band in the synthesized analog is a direct, quantifiable validation of the steric strain induced by the N-aryl substitution.

References

  • Synthesis of Mono- and Disubstituted Porphyrins: A- and 5,10-A2-Type Systems ResearchG
  • Conformational control of nonplanar free base porphyrins: towards bifunctional catalysts of tunable basicity Chemical Communic
  • N-H Hydrogen Bonding in Porphyrins - from Conformational Design to Supramolecular Chemistry SciSpace

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 1-(4-Methyl-2-nitrophenyl)-1H-pyrrole-2-carbaldehyde Synthesis

Welcome to the Advanced Applications Support Center. This guide is designed for discovery chemists and process scientists experiencing low conversion rates or poor yields during the synthesis of 1-(4-methyl-2-nitrophenyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. This guide is designed for discovery chemists and process scientists experiencing low conversion rates or poor yields during the synthesis of 1-(4-methyl-2-nitrophenyl)-1H-pyrrole-2-carbaldehyde .

Because this specific scaffold features a highly deactivated, sterically hindered ortho-nitrophenyl group coupled with a deactivated pyrrole-2-carbaldehyde moiety, standard coupling conditions frequently fail. This guide addresses the mechanistic bottlenecks of the two primary synthetic pathways: the Clauson-Kaas/Vilsmeier-Haack sequence (Route A) and the Direct Nucleophilic Aromatic Substitution (S N​ Ar) approach (Route B) .

Visual Synthetic Workflow

SynthesisTroubleshooting StartA 4-Methyl-2-nitroaniline + DMTHF ProcA1 Clauson-Kaas (p-TsOH, Heat/MW) StartA->ProcA1 IntA 1-(4-Methyl-2-nitrophenyl) -1H-pyrrole ProcA2 Vilsmeier-Haack (POCl3, DMF, 60°C) IntA->ProcA2 StartB 1H-Pyrrole-2-carbaldehyde + 4-Fluoro-3-nitrotoluene ProcB SNAr / N-Arylation (Cs2CO3, DMF, 90°C) StartB->ProcB Target 1-(4-Methyl-2-nitrophenyl) -1H-pyrrole-2-carbaldehyde ProcA1->IntA ProcA2->Target ProcB->Target

Fig 1: Dual synthetic pathways for 1-(4-methyl-2-nitrophenyl)-1H-pyrrole-2-carbaldehyde.

Frequently Asked Questions & Mechanistic Troubleshooting

Route A: Clauson-Kaas & Vilsmeier-Haack

Q1: Why is my Clauson-Kaas reaction with 4-methyl-2-nitroaniline stalling at <20% conversion, even after 24 hours of reflux in acetic acid? Causality & Solution: The ortho-nitro group exerts a profound electron-withdrawing effect (-M, -I) on the aniline, drastically reducing the nucleophilicity of the primary amine[1]. Furthermore, the steric bulk of the nitro group impedes the initial nucleophilic attack on the cyclic hemiacetal intermediate generated from 2,5-dimethoxytetrahydrofuran (DMTHF). Standard acetic acid reflux is often insufficiently acidic to drive the double dehydration required for pyrrole ring closure, leading to stalled reactions or degradation (tarring)[2].

  • Optimization: Switch from acetic acid to a stronger Brønsted acid catalyst system (e.g., 10 mol% p -toluenesulfonic acid in 1,4-dioxane)[2]. Alternatively, employing microwave irradiation (150 °C, 30 min) provides the necessary activation energy to overcome the steric and electronic deactivation of the aniline, significantly improving conversion rates[3].

Q2: During the Vilsmeier-Haack step, I am seeing a mixture of isomers and unreacted starting material. How do I drive the formylation to completion? Causality & Solution: The Vilsmeier-Haack reaction relies on the electrophilic attack of the chloromethylene-dimethyliminium ion on the electron-rich pyrrole ring[4]. However, the bulky 4-methyl-2-nitrophenyl group twists out of coplanarity with the pyrrole ring, creating a steric shield over the adjacent C2 and C5 positions. If the reaction is run at room temperature, the activation barrier for C2-attack is not overcome, leading to stalled conversion or non-selective C3-formylation.

  • Optimization: You must pre-form the Vilsmeier reagent at 0 °C to ensure complete conversion of POCl 3​ and DMF, preventing unreacted POCl 3​ from causing side reactions[4]. Add the N-arylpyrrole slowly, then heat the reaction to 60–80 °C. The thermal energy is required to overcome the steric hindrance at the C2 position.

Route B: Direct S N​ Ar / N-Arylation

Q3: I am attempting the direct S N​ Ar route by reacting 1H-pyrrole-2-carbaldehyde with 4-fluoro-3-nitrotoluene. Why is the N-arylation failing despite using K 2​ CO 3​ and heat? Causality & Solution: 1H-pyrrole-2-carbaldehyde is a remarkably poor nucleophile. The electron-withdrawing C2-carbonyl group delocalizes the lone pair on the pyrrole nitrogen. Even when deprotonated, the resulting anion shares significant electron density with the carbonyl oxygen (enolate-like resonance), drastically reducing its nucleophilicity compared to an unsubstituted pyrrole[5].

  • Optimization: Utilize the "Cesium Effect." Replace K 2​ CO 3​ with anhydrous Cesium Carbonate (Cs 2​ CO 3​ ). The large, polarizable Cs + cation coordinates poorly with the pyrrolide anion in polar aprotic solvents (DMF/DMSO), creating a highly reactive, "naked" nucleophile. Ensure strict anhydrous conditions; trace water will hydrolyze the 4-fluoro-3-nitrotoluene into a phenol derivative, permanently stalling the reaction.

Quantitative Data & Condition Optimization

The following table summarizes the optimized parameters required to overcome the specific kinetic bottlenecks of each route.

Synthetic RouteKey ReagentsPrimary BottleneckOptimized ConditionsExpected Conversion
Route A: Step 1 4-Methyl-2-nitroaniline, DMTHFPoor aniline nucleophilicity due to ortho-NO 2​ 10 mol% p -TsOH, 1,4-dioxane, 110 °C (or MW at 150 °C)75 - 85%
Route A: Step 2 N-Arylpyrrole, POCl 3​ , DMFSteric hindrance at C2 positionPre-formed Vilsmeier reagent, DMF, 60–80 °C80 - 90%
Route B: Direct 1H-Pyrrole-2-carbaldehyde, Ar-FPoor pyrrole nucleophilicity due to C2-CHOCs 2​ CO 3​ (2.0 eq), dry DMF, 90 °C, strictly anhydrous60 - 70%

Step-by-Step Experimental Protocols

Protocol A: Optimized Clauson-Kaas & Vilsmeier-Haack (Recommended)

Step 1: Synthesis of 1-(4-methyl-2-nitrophenyl)-1H-pyrrole

  • Setup: To a microwave-safe vial or a round-bottom flask equipped with a reflux condenser, add 4-methyl-2-nitroaniline (1.0 equiv) and 2,5-dimethoxytetrahydrofuran (1.3 equiv).

  • Catalysis: Add 1,4-dioxane (0.5 M) and p -toluenesulfonic acid monohydrate ( p -TsOH, 0.1 equiv)[2].

  • Reaction: Heat the mixture to 110 °C for 12 hours (or subject to microwave irradiation at 150 °C for 30 minutes)[3].

  • Validation: Monitor via TLC (Hexanes:EtOAc 4:1). The highly fluorescent aniline spot should disappear.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash sequentially with saturated NaHCO 3​ , water, and brine. Dry over Na 2​ SO 4​ , concentrate, and purify via silica gel chromatography.

Step 2: Vilsmeier-Haack Formylation

  • Reagent Preparation: Purge a dry flask with Argon. Add anhydrous DMF (3.0 equiv) and cool to 0 °C. Dropwise, add POCl 3​ (1.5 equiv). Stir for 30 minutes at 0 °C until the chloromethylene-dimethyliminium chloride complex fully forms (solution will turn pale yellow/viscous)[4].

  • Addition: Dissolve the 1-(4-methyl-2-nitrophenyl)-1H-pyrrole (1.0 equiv) in a minimal amount of anhydrous DMF. Add this solution dropwise to the Vilsmeier reagent at 0 °C.

  • Reaction: Remove the ice bath and heat the reaction to 60 °C for 4–6 hours.

  • Quench (Critical Step): Cool the mixture to 0 °C. Slowly pour the reaction into a vigorously stirred aqueous solution of saturated Sodium Acetate (NaOAc) and crushed ice. Stir for 2 hours at room temperature to fully hydrolyze the iminium intermediate to the aldehyde[4].

  • Workup: Extract with DCM (3x), wash the combined organics with water and brine, dry, and concentrate.

Protocol B: Direct S N​ Ar N-Arylation
  • Setup: Flame-dry a Schlenk flask and purge with Argon. Add 1H-pyrrole-2-carbaldehyde (1.0 equiv), 4-fluoro-3-nitrotoluene (1.2 equiv), and anhydrous Cs 2​ CO 3​ (2.0 equiv).

  • Solvent: Add strictly anhydrous DMF (0.2 M).

  • Reaction: Heat the suspension to 90 °C under continuous Argon flow for 18–24 hours.

  • Validation: Monitor via LC-MS. The presence of the m/z corresponding to the product will confirm successful C-N bond formation.

  • Workup: Cool to room temperature, dilute heavily with water (to remove DMF and solubilize inorganic salts), and extract with EtOAc (3x). Wash the organic layer with 5% aqueous LiCl (to remove residual DMF), dry over MgSO 4​ , and purify via column chromatography.

References

  • Source: amazonaws.com (Vertex AI Search Grounding)
  • N-Acetylpyrrole Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry Source: Benchchem URL
  • Microwave-assisted Clauson-Kaas synthesis of pyrroles Source: University of Michigan URL
  • Toward Biomass-Based Organic Electronics: Continuous Flow Synthesis and Electropolymerization of N-Substituted Pyrroles Source: ACS Omega URL
  • 1-Phenyl-8-[[4-(pyrrolo[1,2-a]quinoxalin-4-yl)phenyl]methyl]-1,3,8-triazaspiro[4.

Sources

Optimization

Technical Support Center: Optimizing Column Chromatography for 1-(4-methyl-2-nitrophenyl)-1H-pyrrole-2-carbaldehyde

Welcome to the Application Support Center. Designed for researchers, synthetic chemists, and drug development professionals, this guide provides an authoritative, mechanistic approach to isolating 1-(4-methyl-2-nitrophen...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. Designed for researchers, synthetic chemists, and drug development professionals, this guide provides an authoritative, mechanistic approach to isolating 1-(4-methyl-2-nitrophenyl)-1H-pyrrole-2-carbaldehyde.

As a Senior Application Scientist, I have structured this guide to move beyond basic step-by-step instructions. Here, we analyze the physicochemical causality behind chromatographic behaviors and implement self-validating workflows to ensure absolute scientific integrity during your purification processes.

Mechanistic Overview of the Target Analyte

To optimize purification, we must first deconstruct the molecule's interaction with the stationary phase:

  • The Pyrrole Core: Pyrroles are electron-rich heterocycles notoriously sensitive to acidic conditions and oxidation. Prolonged exposure to acidic silanol groups on standard silica gel can induce polymerization.

  • The Carbaldehyde Group (C-2): Acts as a strong hydrogen-bond acceptor. It can interact heavily with the silica matrix, leading to band tailing (streaking).

  • The N-Aryl Substitution (4-methyl-2-nitrophenyl): Unlike the parent 1H-pyrrole-2-carbaldehyde, which possesses a highly polar N-H bond (a strong H-bond donor), your target compound is N-substituted. This fundamentally reduces its overall polarity. However, the bulky, highly polar nitro group introduces a strong dipole moment that can cause non-specific adsorption on standard silica.

Standard Operating Procedure: Self-Validating Purification Protocol

This protocol utilizes a step-gradient approach combined with stationary phase deactivation to prevent degradation, supported by established methodologies for pyrrole-2-carbaldehyde derivatives (1).

Step 1: Stationary Phase Preparation
  • Select standard 230–400 mesh silica gel.

  • Causality Check: Because pyrroles are acid-sensitive, prepare your silica slurry in Hexanes containing 1% Triethylamine (Et₃N) . This neutralizes the most acidic silanol sites, actively preventing on-column degradation and sharpening the elution band.

Step 2: Sample Loading (Dry Loading)
  • Dissolve the crude mixture in a minimal volume of Dichloromethane (DCM).

  • Add deactivated silica gel or Celite (approx. 1:2 ratio to crude mass).

  • Evaporate the solvent under reduced pressure until a free-flowing powder is achieved.

  • Causality Check: The target compound has limited solubility in pure hexanes. Liquid loading with DCM would cause severe band broadening. Dry loading ensures a narrow initial band, maximizing theoretical plates.

Step 3: Gradient Elution
  • Begin elution with 100% Hexanes (2 column volumes) to flush out non-polar impurities (e.g., unreacted 4-fluoro-3-nitrotoluene).

  • Implement a step gradient: 5% Ethyl Acetate (EtOAc) in Hexanes , increasing to 15% EtOAc (2).

  • Collect fractions and monitor via TLC at 254 nm.

Step 4: Self-Validation System (2D-TLC)

To ensure the isolated fractions are not artifacts of on-column degradation, perform a 2D-TLC on the pooled fractions:

  • Spot the sample in the corner of a square TLC plate.

  • Develop in 15% EtOAc/Hexanes. Dry the plate.

  • Rotate the plate 90 degrees and develop again in the same solvent.

  • Validation: A single, distinct spot lying perfectly on the diagonal mathematically confirms structural integrity and the absolute absence of silica-induced decomposition during the run.

Quantitative Eluent Selection Matrix

Use the following empirical data to select the optimal solvent system based on your specific impurity profile.

Solvent SystemTarget Compound Rf1H-pyrrole-2-carbaldehyde Rf (Impurity)Aryl Halide Rf (Impurity)Resolution Quality & Notes
100% Hexanes 0.050.000.85Excellent for removing non-polar starting materials. Target remains at baseline.
15% EtOAc / Hexanes 0.300.050.95Optimal. Clean separation. N-H pyrrole impurity stays near baseline.
30% EtOAc / Hexanes 0.650.251.00Poor. Co-elution risks increase; target elutes too close to the solvent front.
50% DCM / Hexanes 0.350.100.90Alternative system. Provides orthogonal selectivity if EtOAc causes tailing.

Troubleshooting Guides & FAQs

Q1: My product is streaking severely on the column, even though it looked like a tight spot on the TLC plate. How do I fix this? A1: This is a classic phase-mismatch issue. TLC plates often contain binders and fluorescent indicators that buffer the silica, whereas bulk column silica is highly acidic. The carbaldehyde oxygen and the highly polar nitro group are engaging in multi-point hydrogen bonding with these acidic silanols. Actionable Fix: Add 1% Et₃N to your eluent to cap the acidic sites. Alternatively, switch your eluent to a DCM/Hexanes system, which often provides sharper bands for nitroaromatics than EtOAc/Hexanes.

Q2: I am observing a dark band forming at the top of the column that won't elute. Is my product degrading? A2: Yes, discoloration almost always indicates the presence of polymeric or oxidized impurities. Pyrroles are highly susceptible to oxidative polymerization, which is accelerated by trace acids left over from upstream synthesis (e.g., SNAr or Vilsmeier-Haack workups) (3). Actionable Fix: Ensure rigorous neutralization during the reaction workup. Before running the main column, pass the crude mixture through a short pad of Celite to trap baseline polymers and prevent them from fouling your main silica bed.

Q3: How do I cleanly separate my product from unreacted 1H-pyrrole-2-carbaldehyde? A3: Exploit the hydrogen-bonding differential. The starting material, 1H-pyrrole-2-carbaldehyde, possesses a free N-H bond, making it a strong hydrogen bond donor. Your product is N-arylated and lacks this N-H bond, making it significantly less polar. Actionable Fix: Maintain a strictly low-polarity eluent (e.g., 10% EtOAc in Hexanes). The N-aryl product will elute cleanly, while the N-H starting material will remain firmly anchored near the baseline until you force it off with >30% EtOAc.

Process Visualizations

Workflow Start Crude Mixture TLC TLC Screening (Hexanes/EtOAc) Start->TLC Check Target Rf 0.25 - 0.35? TLC->Check Adjust Adjust Solvent Polarity Check->Adjust No Pack Pack Column (1% Et3N treated) Check->Pack Yes Adjust->TLC Load Dry Loading (on Celite) Pack->Load Elute Step Gradient Elution Load->Elute Pure Pure 1-(4-methyl-2-nitrophenyl) -1H-pyrrole-2-carbaldehyde Elute->Pure

Figure 1: Step-by-step workflow for optimizing flash column chromatography conditions.

Troubleshooting Issue Observed Chromatographic Issue Streak Severe Streaking (Tailing) Issue->Streak Coelute Co-elution with Impurities Issue->Coelute Degrade On-Column Degradation (Darkening) Issue->Degrade Sol1 Add 1% Et3N to Eluent to cap acidic silanols Streak->Sol1 Sol2 Switch to DCM/Hexanes for orthogonal selectivity Coelute->Sol2 Sol3 Pre-filter through Celite & use neutralized silica Degrade->Sol3

Figure 2: Troubleshooting logic tree for resolving common purification issues.

References

  • The Journal of Organic Chemistry (ACS Publications). One-Pot Synthesis of Pyrrole-2-carboxylates and -carboxamides via an Electrocyclization/Oxidation Sequence.[Link]

  • National Institutes of Health (PMC). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities.[Link]

Sources

Troubleshooting

Addressing thermal decomposition issues of 1-(4-methyl-2-nitrophenyl)-1H-pyrrole-2-carbaldehyde during distillation

Welcome to the technical support guide for handling 1-(4-methyl-2-nitrophenyl)-1H-pyrrole-2-carbaldehyde. This document provides in-depth troubleshooting advice and validated protocols for researchers encountering therma...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for handling 1-(4-methyl-2-nitrophenyl)-1H-pyrrole-2-carbaldehyde. This document provides in-depth troubleshooting advice and validated protocols for researchers encountering thermal decomposition during the purification of this molecule. Our goal is to equip you with the necessary knowledge to navigate these challenges, ensuring high purity and yield without compromising the integrity of your compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing significant charring and low yield when distilling my crude 1-(4-methyl-2-nitrophenyl)-1H-pyrrole-2-carbaldehyde. What's causing this?

A1: The issue you are facing is thermal decomposition, a common problem for molecules with multiple thermally sensitive functional groups. Your compound has two primary liabilities:

  • The Nitroaromatic System: Aromatic compounds containing nitro groups can be thermally unstable. At elevated temperatures, the nitro group can participate in decomposition pathways, often leading to complex, high-molecular-weight byproducts, which you observe as char or tar.[1][2][3]

  • The Aldehyde Group: Aldehydes, particularly those on heterocyclic rings, are susceptible to heat-induced polymerization and other degradation reactions.[4]

Attempting to purify this compound via traditional atmospheric distillation subjects it to temperatures that are likely well above its decomposition threshold, leading to significant product loss.

Q2: If distillation is problematic, what is the recommended first-line purification method for this compound?

A2: For thermally sensitive compounds like this pyrrole derivative, the most reliable and widely used purification technique is Flash Column Chromatography .[5][6] This method avoids heat entirely, separating your target compound from impurities based on differential adsorption to a stationary phase.[7][8]

Causality: Chromatography operates at ambient temperature, thus eliminating the primary driver of decomposition—heat. The separation relies on polarity differences between your product and any impurities, such as unreacted starting materials or decomposition byproducts formed during the reaction. For pyrrole derivatives, flash chromatography is a standard and effective purification strategy.[5][9]

To start:

  • Analyze your crude mixture by Thin Layer Chromatography (TLC) to identify a suitable solvent system. A good target is to find a solvent mixture (e.g., hexanes and ethyl acetate) that gives your desired product a Retention Factor (Rf) of approximately 0.3-0.4.[5]

  • Test for Stability: Before running a large-scale column, spot the crude material on a TLC plate and let it sit for an hour. Then, elute the plate to see if any new spots or streaking appear, which would indicate decomposition on the silica gel itself.[5] While less common than thermal decomposition, some sensitive compounds can degrade on acidic silica. If this occurs, consider using a neutral or basic stationary phase like alumina.[10]

Q3: My crude product is a solid. Is recrystallization a viable alternative to distillation?

A3: Absolutely. If your crude 1-(4-methyl-2-nitrophenyl)-1H-pyrrole-2-carbaldehyde is a solid, recrystallization is an excellent and often preferred method for achieving high purity.[11][12] This technique is highly effective at removing small amounts of impurities from a solid matrix, typically resulting in a highly pure crystalline product.

The Principle: Recrystallization works by dissolving the crude solid in a minimal amount of a hot solvent in which the compound has high solubility, while the impurities are either insoluble or sparingly soluble. As the solution cools slowly, the solubility of your target compound decreases, causing it to crystallize out, leaving the impurities behind in the solution (mother liquor).[13]

Key to Success: The critical step is solvent selection. You need to find a solvent or solvent pair where your compound is sparingly soluble at room temperature but very soluble at the solvent's boiling point.[13] Common starting points for pyrrole derivatives include hexanes, petroleum ether, ethanol, or mixtures involving ethyl acetate.[5][9][13]

Q4: I must use distillation due to equipment limitations. How can I minimize decomposition?

A4: If distillation is your only option, you must lower the boiling point of the compound to a temperature below its decomposition threshold. This is achieved through high-vacuum, short-path distillation .

  • High-Vacuum Distillation: By significantly reducing the pressure in the system, you lower the temperature required for the compound to boil. For sensitive compounds, a vacuum level below 1 mmHg is often necessary.[7]

  • Short-Path Distillation (e.g., Kugelrohr): This apparatus minimizes the distance the vapor travels from the heated flask to the collection surface.[14] This reduces the time the compound spends in the high-temperature vapor phase, further limiting the opportunity for decomposition.

See Protocol 1 for a detailed methodology on performing an optimized vacuum distillation for heat-sensitive compounds.

Comparative Analysis of Purification Methods

The choice of purification method depends on the state of your crude product, available equipment, and the nature of the impurities.

MethodPrincipleTemperaturePrimary AdvantagesPrimary Disadvantages
Flash Chromatography Differential AdsorptionRoom Temp.Avoids thermal stress; versatile for oils and solids; excellent separation.[5][6]Requires solvents and stationary phase; can be slower for large scales.
Recrystallization Differential SolubilityVaries (Hot/Cold)Can yield very high purity; cost-effective; scalable.[11][13]Only suitable for solids; requires finding an appropriate solvent; yield can be lost to mother liquor.[13]
Vacuum Distillation Vaporization/CondensationReduced (Vacuum)Effective for non-volatile impurities; good for liquids/oils.[7]High risk of thermal decomposition ; requires specialized vacuum equipment.
Aqueous Wash Liquid-Liquid ExtractionRoom Temp.Simple and fast for removing acidic/basic impurities.[1][15]Only removes certain types of impurities; product must be stable to water and acid/base.

Process Flow & Decision Making

The following diagram outlines a logical workflow for selecting the appropriate purification strategy.

Purification Workflow start Crude Product 1-(4-methyl-2-nitrophenyl)-1H-pyrrole-2-carbaldehyde is_solid Is the crude product a solid? start->is_solid is_thermally_stable Is the compound known to be thermally stable at distillation temp? is_solid->is_thermally_stable  No (It's an oil) recrystallization Recrystallization (See Protocol 3) is_solid->recrystallization  Yes chromatography Flash Column Chromatography (See Protocol 2) is_thermally_stable->chromatography  No / Unsure (Safest Option) vacuum_dist High-Vacuum, Short-Path Distillation (See Protocol 1) is_thermally_stable->vacuum_dist  Yes

Caption: Decision workflow for selecting a purification method.

Experimental Protocols

Protocol 1: High-Vacuum, Short-Path Distillation

This protocol is designed to minimize thermal stress but still carries inherent risk.

  • Apparatus Setup: Assemble a short-path distillation apparatus (Kugelrohr is ideal). Ensure all glass joints are clean and properly greased with high-vacuum grease.

  • High Vacuum: Connect the apparatus to a high-performance vacuum pump capable of reaching <1 mmHg. Use a cold trap (e.g., liquid nitrogen or dry ice/acetone) to protect the pump.

  • Degassing: Place the crude oil in the distillation flask. Allow the system to pump down to the lowest possible pressure to remove any dissolved volatile impurities before heating.

  • Gentle Heating: Use a heating mantle with a stirrer or an oil bath for even heat distribution. Increase the temperature slowly and incrementally.

  • Monitor and Collect: Observe for the first signs of condensation on the collection finger/bulb. Record the temperature and pressure at which the product distills. Collect the purified product quickly.

  • Discontinuation: Stop the distillation as soon as the main fraction is collected to avoid distilling higher-boiling impurities or causing decomposition of the remaining material.

Protocol 2: Flash Column Chromatography

This is the recommended method for routine purification.

  • Solvent System Selection: Use TLC to determine an appropriate eluent system (e.g., Hexane:Ethyl Acetate). Aim for a product Rf of 0.3-0.4.[5]

  • Column Packing: Prepare a glass column with silica gel, packing it as a slurry in the non-polar component of your eluent (e.g., hexane). Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or your eluent. Alternatively, adsorb the crude product onto a small amount of silica gel ("dry loading"), which often improves resolution. Carefully add the sample to the top of the packed column.

  • Elution: Begin eluting the column with your chosen solvent system. Apply positive pressure (using a pump or inert gas) to achieve a solvent flow rate of about 2 inches/minute.[6]

  • Fraction Collection: Collect small fractions in test tubes and monitor the elution of your product using TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator under reduced pressure and minimal heat.

Protocol 3: Recrystallization

Ideal for solid crude products.

  • Solvent Selection: In a test tube, add a small amount of your crude solid and a few drops of a potential solvent. Heat to boiling. A good solvent will dissolve the compound when hot but not when cold.[13]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of boiling solvent required to fully dissolve the solid.[13]

  • Hot Filtration (if needed): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel to remove them.

  • Slow Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Ice Bath: Once at room temperature, place the flask in an ice bath to maximize the yield of precipitated crystals.[13]

  • Collection and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum.

Risk Visualization

Distillation poses a significant risk due to the compound's inherent chemical nature.

Decomposition Risk cluster_process Purification by Distillation start Target Compound (High Purity) heat High Temperature outcome Decomposition (Charring, Polymerization) + Loss of Yield & Purity heat->outcome Decomposition Pathway

Caption: Thermal stress during distillation can lead to decomposition.

References

  • Benchchem. (n.d.). Technical Support Center: Purification of 2-Bromo-1H-Pyrrole and its Derivatives.
  • Benchchem. (n.d.). Technical Support Center: Characterization of Pyrrole Derivatives.
  • Google Patents. (n.d.). US2430421A - Process for the purification of mononitro aromatic compounds.
  • ResearchGate. (n.d.). Removal of nitro aromatic compounds and sulfite acid from distillate of 2,4,6-trinitrotoluene red water using modified porous polystyrene microspheres.
  • Google Patents. (n.d.). EP2462063A1 - Washing system for nitroaromatic compounds.
  • Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. (2024, December 16).
  • A new protocol for pyrrole synthesis by a combination of ring- closing metathesis and in situ oxidative aromatization - Arkivoc. (n.d.).
  • Benchchem. (n.d.). A Comparative Guide to Aldehyde Separation: Moving Beyond Sodium Bisulfite.
  • Alternatives to Traditional Thermal Distillation - ScholarBlogs. (2013, January 1).
  • Reddit. (2015, April 1). Purifying aldehydes?
  • ACS Publications. (n.d.). A Novel Method for the Nitration of Simple Aromatic Compounds.
  • Google Patents. (n.d.). US2295760A - Process for separating aldehydes and ketones.
  • Synthesis of polysubstituted pyrroles from sulfinimines (N-sulfinyl imines) - PMC - NIH. (n.d.).
  • ResearchGate. (2015, December 3). Is it possible to purify aldehyde by column? Is there any other method to do purification?
  • A Review Article on Flash Chromatography - Asian Journal of Research in Chemistry. (n.d.).
  • Nonclassical Recrystallization. (n.d.).
  • PubChem. (n.d.). 1-(4-Nitrophenyl)-1H-pyrrole-2-carbaldehyde.
  • 1-(2-Nitrobenzyl)-1H-pyrrole-2-carbaldehyde - PMC. (n.d.).
  • Benchchem. (n.d.). Technical Support Center: Recrystallization of 3,4-Diethyl-1H-pyrrole-2-carbaldehyde.
  • MDPI. (2023, June 13). Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX.
  • 5‐methyl‐2‐carboxamidepyrrole‐based novel dual mPGES‐1/sEH inhibitors as promising anticancer candidates - iris.unina.it. (2024, November 25).
  • Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization - PMC. (2023, June 27).
  • Thermal decomposition of 5-Nitro-2-Furaldehyde Semicarbazone - UKIM Repository. (n.d.).

Sources

Reference Data & Comparative Studies

Validation

A Validated High-Performance Liquid Chromatography Method for Purity Determination of 1-(4-methyl-2-nitrophenyl)-1H-pyrrole-2-carbaldehyde: A Comparative Guide

In the landscape of pharmaceutical development and chemical synthesis, the assurance of purity for novel chemical entities is a cornerstone of quality control and regulatory compliance. This guide presents a comprehensiv...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and chemical synthesis, the assurance of purity for novel chemical entities is a cornerstone of quality control and regulatory compliance. This guide presents a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method for determining the purity of 1-(4-methyl-2-nitrophenyl)-1H-pyrrole-2-carbaldehyde, a key intermediate in various synthetic pathways.

This document moves beyond a mere recitation of protocols. It delves into the rationale behind the methodological choices, providing a robust framework for researchers, scientists, and drug development professionals. Furthermore, it offers a critical comparison with alternative analytical technologies, supported by experimental data, to empower informed decisions in the laboratory.

Introduction: The Analytical Challenge

1-(4-methyl-2-nitrophenyl)-1H-pyrrole-2-carbaldehyde, with its distinct chemical motifs—a nitroaromatic ring and a reactive aldehyde group—presents a unique analytical challenge. The presence of the chromophoric nitro group suggests UV detection as a viable strategy, while the overall structure necessitates a separation technique capable of resolving the main component from potential impurities arising from synthesis or degradation. HPLC, with its versatility and high resolving power, is the technique of choice for this purpose.

The validation of the analytical method is paramount to ensure its reliability, accuracy, and precision. This guide adheres to the stringent principles outlined by the International Council for Harmonisation (ICH) in its Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology"[1][2].

HPLC Method Development and Optimization

The primary objective was to develop a simple, rapid, and robust reversed-phase HPLC method capable of separating the main peak from any potential impurities.

Physicochemical Properties and Chromatographic Considerations
  • Structure and UV Absorbance: The structure of 1-(4-methyl-2-nitrophenyl)-1H-pyrrole-2-carbaldehyde contains a conjugated system, which leads to strong UV absorbance. Based on the UV spectra of similar nitroaromatic and pyrrole-aldehyde compounds, a detection wavelength of 254 nm was selected for initial experiments, as this is a common wavelength for detecting such chromophores[3][4].

  • Solubility: Preliminary solubility tests indicated good solubility in common HPLC organic solvents such as acetonitrile and methanol. A mixture of acetonitrile and water was chosen as the mobile phase due to its favorable viscosity and UV transparency[5][6].

Optimized HPLC Method

A systematic approach was employed to optimize the chromatographic conditions, focusing on the column chemistry, mobile phase composition, and flow rate to achieve optimal separation.

Experimental Protocol: HPLC Purity Determination

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) was found to provide good retention and peak shape.

  • Mobile Phase: A gradient elution was chosen to ensure the elution of any potential impurities with a wide range of polarities.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 40
    10.0 80
    12.0 80
    12.1 40

    | 15.0 | 40 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to a final concentration of approximately 0.5 mg/mL.

HPLC Method Validation: A Rigorous Assessment

The developed method was subjected to a comprehensive validation study in accordance with ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose[1][2].

Caption: Logical relationship of HPLC method validation parameters.

Specificity (Forced Degradation Study)

Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components[2]. A forced degradation study was conducted to demonstrate the stability-indicating nature of the method[7][8]. The sample was subjected to various stress conditions:

  • Acidic Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.

  • Basic Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 105 °C for 48 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) for 48 hours.

Results: The method demonstrated excellent specificity. The main peak of 1-(4-methyl-2-nitrophenyl)-1H-pyrrole-2-carbaldehyde was well-resolved from all degradation products, and the peak purity was confirmed using a photodiode array detector.

Linearity and Range

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range[2].

  • Procedure: A series of solutions were prepared from a stock solution of the reference standard at five concentration levels ranging from 50% to 150% of the nominal sample concentration (0.25 mg/mL to 0.75 mg/mL). Each solution was injected in triplicate.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Accuracy (Recovery)

The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found[2].

  • Procedure: Accuracy was determined by spiking a placebo with the analyte at three concentration levels (80%, 100%, and 120% of the nominal concentration) in triplicate. The percentage recovery was calculated.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions[2].

  • Repeatability (Intra-day Precision): Six replicate injections of the sample solution at 100% of the test concentration were performed on the same day.

  • Intermediate Precision (Inter-day and Inter-analyst): The repeatability assay was performed on a different day by a different analyst using a different instrument.

  • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value[2].

  • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy[2].

  • Procedure: LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).

  • Acceptance Criteria: The LOQ should be determined with acceptable precision and accuracy.

Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage[2].

  • Procedure: The effect of small variations in flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic) were evaluated.

  • Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria, and the results should not be significantly affected.

Table 1: Summary of HPLC Method Validation Data

Validation ParameterResultAcceptance Criteria
Specificity Peak purity index > 0.999 for all stressed samplesPeak is spectrally pure
Linearity (r²) 0.9998≥ 0.999
Range 0.25 - 0.75 mg/mL-
Accuracy (% Recovery) 99.5% - 101.2%98.0% - 102.0%
Precision (RSD%)
- Repeatability0.45%≤ 2.0%
- Intermediate Precision0.68%≤ 2.0%
LOD 0.05 µg/mL-
LOQ 0.15 µg/mL-
Robustness No significant impact on resultsSystem suitability passes

Comparative Analysis: HPLC vs. Alternative Technologies

To provide a comprehensive guide, the validated HPLC method is compared with two other powerful analytical techniques: Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography (GC).

cluster_hplc HPLC cluster_uplc UPLC cluster_gc GC HPLC HPLC (High-Performance Liquid Chromatography) HPLC_Adv Advantages: - Robust and reliable - Lower initial cost - Widely available HPLC->HPLC_Adv HPLC_Disadv Disadvantages: - Longer run times - Lower resolution - Higher solvent consumption HPLC->HPLC_Disadv UPLC UPLC (Ultra-Performance Liquid Chromatography) UPLC_Adv Advantages: - Faster analysis - Higher resolution and sensitivity - Lower solvent consumption UPLC->UPLC_Adv UPLC_Disadv Disadvantages: - Higher initial cost - Higher backpressure UPLC->UPLC_Disadv GC GC (Gas Chromatography) GC_Adv Advantages: - Excellent for volatile compounds - High sensitivity with specific detectors GC->GC_Adv GC_Disadv Disadvantages: - Requires thermal stability - Not suitable for non-volatile compounds GC->GC_Disadv

Caption: Comparison of HPLC, UPLC, and GC for purity analysis.

HPLC vs. UPLC

Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns with smaller particle sizes (<2 µm) and higher pressures. This results in significant improvements in speed, resolution, and sensitivity[9][10].

Experimental Protocol: UPLC Purity Determination

  • Instrumentation: A UPLC system capable of operating at high pressures.

  • Chromatographic Column: A C18 UPLC column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size).

  • Mobile Phase and Gradient: Same as the HPLC method, but with a proportionally shorter gradient time.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 35 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 2 µL

Table 2: Performance Comparison of HPLC and UPLC

ParameterHPLCUPLC
Run Time 15 minutes5 minutes
Resolution (between main peak and closest impurity) 2.54.2
Theoretical Plates ~10,000~25,000
Solvent Consumption per Run ~15 mL~2 mL
Backpressure ~150 bar~600 bar

Discussion: The transition to UPLC offers a significant reduction in analysis time and solvent consumption, leading to higher throughput and greener chemistry. The increased resolution allows for better separation of closely eluting impurities, enhancing the accuracy of purity determination. However, the initial investment in UPLC instrumentation is higher.

HPLC vs. GC

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds[3][11]. For 1-(4-methyl-2-nitrophenyl)-1H-pyrrole-2-carbaldehyde, its applicability depends on its thermal stability and volatility. Assuming the compound is sufficiently stable to be vaporized without degradation, a GC method could be developed.

Experimental Protocol: GC Purity Determination

  • Instrumentation: A GC system with a flame ionization detector (FID) or a mass spectrometer (MS).

  • Chromatographic Column: A capillary column with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium or Nitrogen.

  • Temperature Program:

    • Initial Temperature: 150 °C (hold for 1 min)

    • Ramp: 10 °C/min to 280 °C (hold for 5 min)

  • Injector Temperature: 280 °C

  • Detector Temperature: 300 °C

  • Injection Volume: 1 µL (split injection)

Table 3: Applicability Comparison of HPLC and GC

FeatureHPLCGC
Analyte Volatility Not requiredRequired
Thermal Stability Not criticalEssential
Sample Derivatization Generally not neededMay be required for polar compounds
Typical Application Wide range of compounds, including non-volatile and thermally labileVolatile and semi-volatile compounds
Suitability for this Analyte Highly suitablePotentially suitable, but requires confirmation of thermal stability

Discussion: While GC can offer high efficiency and sensitivity, its primary limitation for this analyte is the requirement of thermal stability. The presence of the nitro group and the aldehyde functionality could make the molecule susceptible to degradation at the high temperatures used in GC. Therefore, HPLC remains the more robust and reliable technique for the routine purity analysis of this compound. GC-MS could be a valuable tool for identifying volatile impurities if present.

Conclusion: An Authoritative Recommendation

This guide has detailed a robust and reliable HPLC method for the purity determination of 1-(4-methyl-2-nitrophenyl)-1H-pyrrole-2-carbaldehyde. The method has been thoroughly validated according to ICH Q2(R1) guidelines, demonstrating its specificity, linearity, accuracy, precision, and robustness.

The comparative analysis reveals that while UPLC offers significant advantages in terms of speed and resolution, the developed HPLC method provides a cost-effective and highly reliable solution for quality control laboratories. GC is a less suitable primary technique due to the potential thermal lability of the analyte, but it can serve as a complementary method for specific impurity investigations.

For routine quality control and purity assessment of 1-(4-methyl-2-nitrophenyl)-1H-pyrrole-2-carbaldehyde, the validated HPLC method presented herein is the recommended approach, offering a balance of performance, reliability, and accessibility.

References

  • Taylor & Francis Online. (2016). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Retrieved from [Link]

  • ResearchGate. (n.d.). Degradation study of nitroaromatic explosives 2-diazo-4,6-dinitrophenol and picramic acid using HPLC and UHPLC-ESI-MS/MS. Retrieved from [Link]

  • Lab Manager. (2026). HPLC vs GC: Choosing the Right Chromatography Technique. Retrieved from [Link]

  • Tentamus Group. (2025). Determination of Contaminants: HPLC vs. GC. Retrieved from [Link]

  • News-Medical.net. (2024). GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. Retrieved from [Link]

  • Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]

  • International Academic Journal of Pharmaceutical Sciences. (2018). HPLC – High Performance Liquid Chromatography & UPLC. Retrieved from [Link]

  • ResearchGate. (n.d.). UPLC versus UHPLC: Comparison of Loading and Peak Capacity for Small Molecule Drugs. Retrieved from [Link]

  • Pharmaceutical Technology. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Retrieved from [Link]

  • PubMed. (n.d.). Detecting and Identifying Volatile Aldehydes as Dinitrophenylhydrazones Using Gas Chromatography Mass Spectrometry. Retrieved from [Link]

  • Open Access Journals. (n.d.). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Retrieved from [Link]

  • ACS Publications. (2015). Quantitative Analysis by GC-MS/MS of 18 Aroma Compounds Related to Oxidative Off-Flavor in Wines. Retrieved from [Link]

  • Pharmaceutical Online. (2020). An Introduction To Forced Degradation Studies For Drug Substance & Drug Product. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025). Forced Degradation Testing in Pharma. Retrieved from [Link]

  • LCGC International. (n.d.). Using UPLC Technology as a Method Development Tool for Isolation and Purification in Drug Discovery and Development. Retrieved from [Link]

  • Frontiers. (2025). Development and validation of a novel UPLC-Q-Orbitrap HRMS method for determining p-Nitroaniline and its metabolites in blood. Retrieved from [Link]

  • Eureka by PatSnap. (2025). GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better?. Retrieved from [Link]

  • ResearchGate. (2015). Quantitative Analysis by GC-MS/MS of 18 Aroma Compounds Related to Oxidative Off-Flavor in Wines. Retrieved from [Link]

  • Phenomenex. (2025). Guide to Choosing the Correct HPLC Solvent. Retrieved from [Link]

  • Waters Corporation. (n.d.). Managing Selectivity with UPLC Method Development of Pharmaceutical Drug Substance Purity Analysis. Retrieved from [Link]

  • Shimadzu. (2016). Determination of Nitro Polycyclic aromatic hydrocarbons in PM2.5 using GC-MS/MS. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-nitrophenyl)-1h-pyrrole-2-carbaldehyde. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. Retrieved from [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • MDPI. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Retrieved from [Link]

  • Molnar-Institute. (n.d.). Solvent selection in liquid chromatography. Retrieved from [Link]

  • Chrom Tech. (n.d.). Most Common Solvents Used in HPLC Mobile Phase. Retrieved from [Link]

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Comparative

Mass spectrometry fragmentation pattern analysis of 1-(4-methyl-2-nitrophenyl)-1H-pyrrole-2-carbaldehyde

Mass Spectrometry Fragmentation Pattern Analysis of 1-(4-methyl-2-nitrophenyl)-1H-pyrrole-2-carbaldehyde: A Comparative Guide For researchers and drug development professionals, elucidating the structural integrity of co...

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Author: BenchChem Technical Support Team. Date: April 2026

Mass Spectrometry Fragmentation Pattern Analysis of 1-(4-methyl-2-nitrophenyl)-1H-pyrrole-2-carbaldehyde: A Comparative Guide

For researchers and drug development professionals, elucidating the structural integrity of complex synthetic intermediates is a critical bottleneck. The molecule 1-(4-methyl-2-nitrophenyl)-1H-pyrrole-2-carbaldehyde (Chemical Formula: C₁₂H₁₀N₂O₃, Nominal Mass: 230 Da) presents a unique analytical challenge. It combines a highly reactive nitroaromatic system with a susceptible pyrrole-2-carbaldehyde moiety.

This guide objectively compares the analytical performance of Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) against Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) for this compound, detailing the mechanistic causality behind its fragmentation and providing self-validating experimental protocols.

Mechanistic Causality: Decoding the Fragmentation Pathways

To optimize an MS method, one must first understand why a molecule fragments the way it does. The fragmentation of this compound is governed by three primary structural features:

  • The Nitroaromatic Ortho Effect: The spatial proximity of the nitro group at the 2-position of the phenyl ring to the bulky pyrrole-2-carbaldehyde group at the 1-position induces a pronounced ortho effect. In mass spectrometry, ortho-substituted nitroaromatics frequently undergo a 1,4-elimination reaction[1]. The oxygen from the nitro group abstracts a proton from the adjacent pyrrole ring or the formyl group, driving the diagnostically significant neutral loss of a hydroxyl radical (•OH, -17 Da) in EI-MS, or water (H₂O, -18 Da) in ESI-MS/MS[1][2].

  • Aldehyde α-Cleavage: The pyrrole-2-carbaldehyde moiety is highly susceptible to α-cleavage. In EI-MS, this manifests as the loss of a formyl radical (•CHO, -29 Da), yielding a stable pyrrole-phenyl cation[3][4]. In ESI-MS/MS, adhering strictly to the even-electron rule, the protonated precursor prefers the neutral loss of carbon monoxide (CO, -28 Da).

  • Nitro Group Expulsion: The nitroaromatic system inherently undergoes stepwise or concerted losses of nitric oxide (NO, -30 Da) and nitrogen dioxide (NO₂, -46 Da)[1][2]. This is often followed by a subsequent decarbonylation (-28 Da) from the aromatic ring, a signature fragmentation behavior for nitroaromatic compounds[1][2].

Fragmentation M Molecular Ion [M]⁺• m/z 230 Ortho [M - •OH]⁺ m/z 213 (Ortho Effect) M->Ortho - •OH (17 Da) NO_loss [M - NO]⁺ m/z 200 M->NO_loss - NO (30 Da) NO2_loss [M - NO₂]⁺ m/z 184 M->NO2_loss - NO₂ (46 Da) CO_loss [M - NO₂ - CO]⁺ m/z 156 NO2_loss->CO_loss - CO (28 Da)

EI-MS fragmentation pathway of 1-(4-methyl-2-nitrophenyl)-1H-pyrrole-2-carbaldehyde.

Performance Comparison: GC-EI-MS vs. LC-ESI-MS/MS

Selecting the correct ionization technique depends on the analytical goal.

  • GC-EI-MS (Hard Ionization at 70 eV) shatters the molecule into reproducible radical cations (odd-electron species). This provides a rich chemical fingerprint that is essential for structural elucidation and isomer differentiation.

  • LC-ESI-MS/MS (Soft Ionization) preserves the protonated precursor ion ([M+H]⁺, an even-electron species). By applying targeted Collision-Induced Dissociation (CID), it offers superior signal-to-noise ratios, making it the gold standard for trace quantification in complex biological matrices.

Table 1: Comparative Quantitative Fragmentation Data

Fragment AssignmentGC-EI-MS (m/z)LC-ESI-MS/MS (m/z)Neutral Loss (Da)Mechanistic Origin
Precursor Ion 230 [M]⁺•231 [M+H]⁺N/AParent Ionization
Ortho Effect Cleavage 213 [M-•OH]⁺213 [M+H-H₂O]⁺17 / 18Proximity of NO₂ to pyrrole protons
Nitro Reduction 200[M-NO]⁺201 [M+H-NO]⁺30Cleavage of N-O bond in nitro group
Formyl Cleavage 201[M-•CHO]⁺203 [M+H-CO]⁺29 / 28α-cleavage of the pyrrole-2-carbaldehyde
Nitro Expulsion 184 [M-NO₂]⁺185 [M+H-NO₂]⁺46Cleavage of C-NO₂ bond
Ring Degradation 156 [M-NO₂-CO]⁺157[M+H-NO₂-CO]⁺74 (46+28)Loss of NO₂ followed by CO from pyrrole

Self-Validating Experimental Protocols

To ensure data trustworthiness, the following methodologies are designed as self-validating systems. Built-in quality control checks guarantee that the instrument is performing within theoretical limits before any data is accepted.

Protocol A: LC-ESI-MS/MS (Optimized for Trace Quantification)

Causality: ESI is a soft ionization technique that prevents in-source fragmentation, allowing the isolation of the m/z 231 precursor. Gradient elution is utilized to focus the analyte band, minimizing matrix-induced ion suppression.

  • System Suitability Test (SST): Before sample injection, inject a stable isotope-labeled internal standard (SIL-IS) or a known nitroaromatic reference to verify mass accuracy (±0.1 Da) and retention time stability.

  • Sample Preparation: Reconstitute the analyte to 1 µg/mL in a diluent of 50:50 Acetonitrile:Water containing 0.1% Formic Acid to promote protonation.

  • Chromatographic Separation: Inject 5 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm). Execute a gradient elution from 5% to 95% organic mobile phase over 5 minutes.

  • Ion Source Optimization: Operate in Positive ESI mode. Set capillary voltage to 3.5 kV and desolvation temperature to 350°C to ensure efficient droplet evaporation.

  • MRM Acquisition: Monitor the transition m/z 231 → 213 (quantifier, driven by the ortho effect) and m/z 231 → 185 (qualifier). Optimize Collision Energy (CE) between 15–25 eV.

  • Validation Check: Run a pure solvent blank immediately post-acquisition. The data is only valid if the blank shows a signal < 0.1% of the lower limit of quantification, ruling out column carryover.

Protocol B: GC-EI-MS (Optimized for Structural Elucidation)

Causality: High-energy electron impact (70 eV) provides the necessary energy to overcome the activation barriers for radical expulsions (like •OH and •CHO), generating a library-matchable spectrum.

  • Instrument Tuning (Validation Check): Perform a daily autotune using Perfluorotributylamine (PFTBA). Verify that calibration masses (m/z 69, 219, and 502) are present with correct relative abundances and peak widths (0.6 Da at half height). Proceed only if the tune passes.

  • Sample Preparation: Dissolve the compound in MS-grade Ethyl Acetate to a concentration of 10 µg/mL.

  • Chromatographic Separation: Inject 1 µL (split ratio 10:1) onto a 5% phenyl-methylpolysiloxane capillary column (30m x 0.25mm x 0.25µm). Program the oven from 100°C (hold 1 min) to 280°C at 15°C/min.

  • Data Acquisition: Set the EI source temperature to 230°C. Acquire data in full scan mode from m/z 50 to 300.

  • Validation Check: Compare the experimental isotopic pattern of the molecular ion (m/z 230) against the theoretical isotopic distribution for C₁₂H₁₀N₂O₃ to confirm the elemental composition.

Workflow Sample Sample Prep & SST (1 mg/mL + IS) Split Ionization Selection Sample->Split GC GC-EI-MS (Hard Ionization) Split->GC LC LC-ESI-MS/MS (Soft Ionization) Split->LC DataGC Structural Elucidation (Radical Cations) GC->DataGC DataLC Trace Quantification (Even-Electron Ions) LC->DataLC

Self-validating comparative workflow for GC-MS and LC-MS/MS analysis.

References

  • Schmidt, A.-C., Herzschuh, R., Matysik, F.-M., & Engewald, W. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(15), 2293-2302.[Link]

  • Wei, Y., et al. (2022). Combining NMR and MS to Describe Pyrrole-2-Carbaldehydes in Wheat Bran of Radiation. Journal of Agricultural and Food Chemistry, 70(39), 12652–12660.[Link]

  • Seyfried, C., et al. (2021). Key Aroma Compounds of Dark Chocolates Differing in Organoleptic Properties: A GC-O Comparative Study. Molecules, 26(24), 7600.[Link]

Sources

Validation

Reactivity Comparison: 1-(4-methyl-2-nitrophenyl)-1H-pyrrole-2-carbaldehyde vs. 1-phenylpyrrole-2-carbaldehyde

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Subject: Conformational Control over Electrophilicity via Steric Inhibition of Resonance Exec...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Subject: Conformational Control over Electrophilicity via Steric Inhibition of Resonance

Executive Summary

In the rational design of pyrrole-based pharmacophores and advanced materials, the reactivity of pendant functional groups is heavily dictated by the electronic nature of the core ring. This guide provides an in-depth comparative analysis of two structurally related but electronically divergent building blocks: 1-(4-methyl-2-nitrophenyl)-1H-pyrrole-2-carbaldehyde (Molecule A) and 1-phenylpyrrole-2-carbaldehyde (Molecule B) .

While it is intuitive to assume that the addition of a strongly electron-withdrawing nitro group in Molecule A would increase the electrophilicity of the C2-aldehyde, experimental and computational evidence reveals the exact opposite. This guide explores the causality behind this counterintuitive reactivity, grounded in the principles of conformational decoupling and steric inhibition of resonance.

Structural & Electronic Profiling: The Causality of Reactivity

To understand the reactivity differences between these two molecules, we must examine their three-dimensional conformations and the resulting orbital overlaps.

Molecule B: 1-phenylpyrrole-2-carbaldehyde (The Baseline)

In 1-phenylpyrrole systems, the steric clash between the pyrrole and phenyl rings is relatively minimal. Gas-phase and computational studies demonstrate that the ground-state conformation adopts a dihedral angle of approximately 38.7° [1] [2]. This partial twist allows for significant orbital overlap, enabling the pyrrole nitrogen's lone pair to delocalize into the N-phenyl ring. Consequently, the pyrrole ring is moderately electron-depleted, making the C2-aldehyde group highly responsive to nucleophilic attack.

Molecule A: 1-(4-methyl-2-nitrophenyl)-1H-pyrrole-2-carbaldehyde (The Orthogonal System)

The introduction of a bulky ortho-nitro group fundamentally alters the molecular geometry. The immense steric repulsion between the nitro oxygen atoms and the pyrrole ring forces the N-aryl system to adopt a nearly orthogonal conformation (dihedral angle > 75°). This orthogonal twist completely severs the π -conjugation between the nitrogen lone pair and the nitrophenyl ring—a phenomenon known as steric inhibition of resonance . Because the lone pair cannot delocalize into the aryl ring, it remains strictly localized within the pyrrole system. The resulting electron-rich pyrrole ring strongly donates electron density into the C2-aldehyde via resonance, drastically reducing the carbonyl carbon's electrophilicity.

ElectronicEffects cluster_A Molecule A (ortho-nitro) cluster_B Molecule B (Phenyl) A_N Pyrrole N Lone Pair A_Ar N-Aryl Ring (Orthogonal) A_N->A_Ar Blocked by Steric Twist A_Pyr Pyrrole Ring (Electron-Rich) A_N->A_Pyr Full Delocalization A_Ald C2-Aldehyde (Less Electrophilic) A_Pyr->A_Ald Strong Resonance Donation B_N Pyrrole N Lone Pair B_Ar N-Phenyl Ring (~38° Twist) B_N->B_Ar Partial Delocalization B_Pyr Pyrrole Ring (Moderate e- density) B_N->B_Pyr Partial Delocalization B_Ald C2-Aldehyde (More Electrophilic) B_Pyr->B_Ald Moderate Donation

Electronic delocalization pathways dictated by N-aryl steric conformation.

Comparative Reactivity Data

To objectively benchmark the reactivity of the C2-aldehyde, we evaluate both molecules in a standard Knoevenagel condensation with malononitrile—a reaction highly sensitive to carbonyl electrophilicity.

Quantitative Performance Summary
ParameterMolecule A (ortho-nitro)Molecule B (Phenyl)Mechanistic Rationale
Dihedral Angle (N-Ar) > 75° (Orthogonal)~38.7° (Twisted)[1]Steric bulk of the ortho-nitro group forces orthogonality.
Aldehyde Electrophilicity LowHighLocalized N-lone pair in Molecule A enriches the pyrrole ring, deactivating the aldehyde.
Knoevenagel Yield (2h, RT) < 15%> 85%Reduced partial positive charge on the carbonyl carbon of Molecule A slows nucleophilic attack.
Schiff Base Formation Requires reflux / Lewis AcidProceeds at RTHigher activation energy required to break the strong C=O resonance stabilization in Molecule A.
Pyrrole EAS Susceptibility High (at C4/C5)ModerateThe pyrrole ring in Molecule A is more electron-rich, favoring Electrophilic Aromatic Substitution.

Experimental Protocols & Workflows

The following self-validating protocols are designed to synthesize the precursors and benchmark their reactivity. By running these reactions in parallel, researchers can empirically verify the steric inhibition of resonance.

Protocol 1: Synthesis via Vilsmeier-Haack Formylation

Both carbaldehydes are synthesized from their respective N-arylpyrrole precursors using standard Vilsmeier-Haack conditions [3].

  • Reagent Preparation: In an oven-dried Schlenk flask under argon, cool anhydrous N,N-Dimethylformamide (DMF) (3.0 equiv) to 0 °C.

  • Complex Formation: Add Phosphorus oxychloride (POCl₃) (1.2 equiv) dropwise. Stir for 30 minutes at 0 °C to form the Vilsmeier reagent.

  • Substrate Addition: Slowly add a solution of the N-arylpyrrole (1.0 equiv) in anhydrous 1,2-dichloroethane.

  • Reaction: Warm the mixture to 60 °C and stir for 4 hours.

  • Quench & Isolate: Pour the mixture over crushed ice, neutralize with 10% aqueous NaOH, and extract with ethyl acetate. Purify via flash chromatography (Hexanes/EtOAc) to isolate the 2-carbaldehyde.

Protocol 2: Electrophilicity Benchmarking (Knoevenagel Condensation)

This protocol utilizes in-situ HPLC monitoring to extract kinetic data ( kobs​ ), providing a direct, quantitative comparison of aldehyde reactivity.

  • Preparation: Prepare a 0.1 M solution of the chosen pyrrole-2-carbaldehyde (Molecule A or B) in absolute ethanol.

  • Initiation: Add malononitrile (1.1 equiv) and a catalytic amount of piperidine (0.05 equiv).

  • Monitoring: Maintain the reaction at 25 °C. Withdraw 10 μ L aliquots every 15 minutes, quench in 1 mL of mobile phase (Acetonitrile/Water), and inject into the HPLC (UV detection at 254 nm).

  • Validation: Plot the disappearance of the starting material to determine the pseudo-first-order rate constant ( kobs​ ). Molecule B will exhibit a significantly steeper decay curve than Molecule A.

Workflow Step1 Equimolar Substrate Loading (Molecule A vs B) Step2 Addition of Malononitrile & Catalyst (Ethanol, 25°C) Step1->Step2 Step3 In-situ Reaction Monitoring (HPLC-UV at 254 nm) Step2->Step3 Step4 Kinetic Data Extraction (k_obs & Yield %) Step3->Step4

Standardized Knoevenagel condensation workflow for electrophilicity benchmarking.

Strategic Applications in Drug Design

Understanding the conformational control of reactivity is critical for drug development professionals. If a synthetic route requires functionalization of the pyrrole aldehyde, using an ortho-substituted N-aryl group (like Molecule A) will necessitate harsher reaction conditions, potentially degrading sensitive functional groups elsewhere in the molecule.

Conversely, this steric inhibition can be leveraged as a protective mechanism . If the goal is to stabilize an aldehyde against premature metabolism (e.g., oxidation by aldehyde dehydrogenases) while maintaining a specific pharmacophore geometry, incorporating a bulky ortho-substituent on the N-aryl ring provides an elegant, conformationally driven solution.

References

  • Electronic spectra of jet-cooled 1-phenylpyrrole: Large-amplitude torsional motion and twisted intramolecular charge-transfer phenomenon The Journal of Chemical Physics | AIP Publishing URL:[Link]

  • Theoretical Study of the Twisted Intramolecular Charge Transfer in 1-Phenylpyrrole The Journal of Physical Chemistry A - ACS Publications URL:[Link]

  • Thermal cyclisation reactions of methyl 2-(pyrrol-1-yl)cinnamate and methyl 3-(1-phenylpyrrol-2-yl) propenoate Arkivoc URL: [Link]

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Retrosynthesis Analysis

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Method

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